2,6-Dimethylbenzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRARXVEBZQEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552720 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-02-7 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylbenzyl Bromide: Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 2,6-Dimethylbenzyl bromide, a key reagent in various synthetic applications.
Chemical Properties
This compound is a substituted aromatic halide. Its physical and chemical properties are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| CAS Number | 83902-02-7 | [1] |
| Melting Point | 37.5-38.5 °C | [1] |
| Boiling Point | 237.8±9.0 °C (Predicted) | [1] |
| Density | 1.314±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly) | [1] |
| Appearance | Not explicitly stated, but related compounds are light yellow to brown solids or oils. | [3][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[1] | [1] |
Reactivity and Synthetic Applications
This compound is a versatile reagent primarily utilized in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack.
The primary mode of reactivity for this compound is the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[5][6] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.[6][7] The steric hindrance from the two ortho-methyl groups can influence the reaction rate compared to less substituted benzyl bromides.
This reactivity makes it a valuable building block in organic synthesis. For instance, it is used in the preparation of pyridazine derivatives that act as glutamate transporter EAAT2 activators and in the synthesis of spinosyns, which have insecticidal activity.[1][8][9]
In principle, this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,6-dimethylbenzylmagnesium bromide.[10] This organometallic reagent would serve as a potent nucleophile and strong base, useful for forming new carbon-carbon bonds.[10] However, the formation of Grignard reagents from benzyl halides can sometimes be complicated by side reactions.
Experimental Protocols
A common synthetic route to this compound starts from 2,6-dimethylbenzoic acid.[11]
Step 1: Reduction of 2,6-Dimethylbenzoic Acid to 2,6-Dimethylbenzyl Alcohol
-
Reagents: 2,6-Dimethylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).
-
Procedure: A solution of 2,6-dimethylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous base. The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield 2,6-dimethylbenzyl alcohol.
Step 2: Bromination of 2,6-Dimethylbenzyl Alcohol
-
Reagents: 2,6-Dimethylbenzyl alcohol, Phosphorus tribromide (PBr₃), Pyridine, Diethyl ether.
-
Procedure: To a solution of 2,6-dimethylbenzyl alcohol and a small amount of pyridine in anhydrous diethyl ether at -78°C under an inert atmosphere, PBr₃ is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford this compound.[11]
This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu⁻).
-
Reagents: this compound, a suitable nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide), a polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Procedure: To a solution of the nucleophile in the chosen solvent, a solution of this compound in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a period determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[4]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is recommended to store under an inert atmosphere at 2-8°C.[1]
Visualizations
The following diagrams illustrate key processes involving this compound.
References
- 1. This compound CAS#: 83902-02-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. bartleby.com [bartleby.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. This compound | 83902-02-7 [chemicalbook.com]
- 9. This compound CAS#: 83902-02-7 [amp.chemicalbook.com]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylbenzyl Bromide from 2,6-Dimethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dimethylbenzyl bromide from 2,6-dimethyltoluene. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and other fine chemicals.[1][2] This document details the prevalent reaction mechanisms, offers specific experimental protocols, and presents quantitative data to assist researchers in the replication and optimization of these procedures.
Introduction: Synthetic Strategies
The synthesis of this compound from 2,6-dimethyltoluene primarily proceeds via a free-radical substitution reaction at the benzylic position. The methyl groups of the toluene derivative are activated for radical attack, making this transformation efficient under the appropriate conditions. The two principal methods employed for this conversion are:
-
Direct Free-Radical Bromination: This is the most common and direct approach, typically utilizing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions.[3]
-
Oxidative Bromination: A greener and safer alternative that uses hydrobromic acid (HBr) in combination with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often under photochemical conditions.[4][5][6]
While less direct, a two-step synthesis involving the oxidation of 2,6-dimethyltoluene to 2,6-dimethylbenzyl alcohol, followed by bromination with an agent like phosphorus tribromide (PBr₃), is also a viable route.
Reaction Mechanisms and Pathways
The core of the synthesis from 2,6-dimethyltoluene is a free-radical chain reaction. The process can be broken down into three key stages: initiation, propagation, and termination.
Free-Radical Bromination Pathway
The generally accepted mechanism for benzylic bromination using NBS and a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is illustrated below.[3]
References
- 1. This compound CAS#: 83902-02-7 [m.chemicalbook.com]
- 2. This compound | 83902-02-7 [chemicalbook.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Benzylic Bromination of 2,6-Dimethyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the benzylic bromination of 2,6-dimethyltoluene. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of bromine atoms onto the methyl groups, which serve as versatile handles for further functionalization in the development of pharmaceutical agents and other high-value chemical entities. The core of this process lies in a free-radical chain mechanism, typically initiated by light or a radical initiator, with N-bromosuccinimide (NBS) being a common and selective brominating agent. This document will delve into the intricacies of this mechanism, provide detailed experimental procedures, and present quantitative data to aid in the design and optimization of this critical transformation.
Core Mechanism: A Free-Radical Chain Reaction
The benzylic bromination of 2,6-dimethyltoluene proceeds through a well-established free-radical chain mechanism. This process is characterized by its selectivity for the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate. The reaction can be dissected into three key stages: initiation, propagation, and termination.
Initiation: The reaction is triggered by the homolytic cleavage of the bromine source to generate bromine radicals (Br•).[1] When using N-bromosuccinimide (NBS), this initiation step is often facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means (e.g., UV light).[2][3] The relatively weak N-Br bond in NBS allows for the controlled, low-concentration generation of bromine radicals, which is crucial for selectivity.[4]
Propagation: This stage consists of a two-step cycle that consumes the reactants and forms the desired product while regenerating the bromine radical.
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethyltoluene. This is the rate-determining step and leads to the formation of a resonance-stabilized 2,6-dimethylbenzyl radical and hydrogen bromide (HBr).[5] The stability of this benzylic radical is a key factor driving the selectivity of the reaction for the benzylic C-H bonds over other C-H bonds in the molecule.
-
Bromine Abstraction: The newly formed benzylic radical then reacts with a molecule of the bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or another molecule of NBS) to yield the benzylic bromide product and a new bromine radical.[5][6] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.[1]
Experimental Protocols
Detailed experimental procedures are critical for the successful and reproducible synthesis of brominated 2,6-dimethyltoluene derivatives. Below are representative protocols for mono- and di-bromination, adapted from literature procedures for structurally similar substrates.
Protocol 1: Selective Monobromination of a Toluene Derivative
This protocol is adapted from a procedure for the zirconium(IV) chloride-catalyzed benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[5]
Materials:
-
2,6-Dimethyltoluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Flame-dried glassware
-
Magnetic stirrer
-
Argon atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, prepare a suspension of ZrCl₄ (10 mol%) in anhydrous CH₂Cl₂.
-
In a separate flask, dissolve 2,6-dimethyltoluene (1.0 equiv.) and DBDMH (0.5 equiv. for monobromination) in anhydrous CH₂Cl₂.
-
Add the solution of the substrate and DBDMH to the ZrCl₄ suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(bromomethyl)-6-methyltoluene.
Protocol 2: Synthesis of 3,5-Bis(bromomethyl)toluene
This protocol for a regioisomer provides insight into conditions that can favor di-bromination and can be adapted for 2,6-dimethyltoluene.[7]
Materials:
-
2,6-Dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Water
-
Ethyl acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethyltoluene (1.0 equiv.) in acetonitrile.
-
Add N-bromosuccinimide (2.2 equiv. for di-bromination) and a catalytic amount of a radical initiator (e.g., AIBN, ~1-2 mol%).
-
Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2,6-bis(bromomethyl)toluene.
Quantitative Data
The yield and selectivity of the benzylic bromination of 2,6-dimethyltoluene are highly dependent on the reaction conditions, including the choice of brominating agent, initiator, solvent, and temperature. The following tables summarize representative quantitative data for the benzylic bromination of toluene derivatives, providing a baseline for optimizing the reaction of 2,6-dimethyltoluene.
Table 1: Zirconium(IV) Chloride-Catalyzed Benzylic Bromination of Toluene Derivatives with DBDMH [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | Benzyl bromide | 86 |
| 2 | p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 |
| 3 | Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | 71 |
| 4 | 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 75 |
Conditions: Substrate (0.5 mmol), DBDMH (0.25 mmol), ZrCl₄ (0.05 mmol), CH₂Cl₂, room temperature, 2h. Yields were determined by GC analysis.
Table 2: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene [8]
| Parameter | Conditions | DCT Conversion (%) | DCBB Yield (%) |
| Temperature | 70 °C | 67.8 | ~51 |
| Molar Ratio (HBr:H₂O₂:DCT) | 1.5:1.5:1 | 98.1 | 91.4 |
| Residence Time | 5.88 min | ~70 | ~52 |
DCBB = 2,6-Dichlorobenzyl bromide; DCT = 2,6-Dichlorotoluene. The optimal conditions found were a molar ratio of HBr/H₂O₂/DCT of 1.5:1.5:1, a residence time of 5.88 min, a reaction temperature of 70 °C, and irradiation with 87 W blue light, resulting in a DCT conversion of 98.1% and a DCBB yield of 91.4%.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Free-radical mechanism of benzylic bromination.
Caption: General experimental workflow for benzylic bromination.
Conclusion
The benzylic bromination of 2,6-dimethyltoluene is a powerful synthetic tool that relies on a well-understood free-radical chain mechanism. By carefully selecting the brominating agent, initiator, and reaction conditions, chemists can achieve high yields and selectivity for the desired mono- or di-brominated products. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in drug development and other chemical industries, enabling them to effectively utilize this important transformation in their synthetic endeavors. Further optimization for specific applications may be necessary and can be guided by the principles and examples outlined herein.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 7. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethylbenzyl bromide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dimethylbenzyl bromide, a significant reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
This compound possesses a benzene ring substituted with two methyl groups at positions 2 and 6, and a bromomethyl group at position 1. This substitution pattern dictates its unique spectroscopic characteristics.
Caption: Molecular Structure of this compound.
Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for this compound, along with a detailed interpretation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | Multiplet | 3H | Aromatic C-H |
| ~ 4.60 | Singlet | 2H | -CH₂Br |
| ~ 2.45 | Singlet | 6H | -CH₃ |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the benzene ring are expected to appear as a multiplet in the range of 7.00-7.20 ppm. Due to the symmetry of the molecule, the two meta-protons (at C3 and C5) are chemically equivalent, and the para-proton (at C4) is unique. This would likely result in a triplet for the para-proton and a doublet for the meta-protons.
-
Benzylic Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to produce a sharp singlet around 4.60 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Methyl Protons: The six protons of the two methyl groups (-CH₃) at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, strong singlet at approximately 2.45 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 138.0 | C2, C6 (ipso-Methyl) |
| ~ 135.0 | C1 (ipso-CH₂Br) |
| ~ 129.0 | C4 (para) |
| ~ 128.5 | C3, C5 (meta) |
| ~ 33.0 | -CH₂Br |
| ~ 20.0 | -CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
Aromatic Carbons: The aromatic carbons are predicted to resonate in the 128-138 ppm region. The carbons bearing the methyl groups (C2 and C6) and the bromomethyl group (C1) will be downfield due to substitution. The para-carbon (C4) and the meta-carbons (C3 and C5) will appear at slightly different shifts.
-
Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) is expected to have a chemical shift around 33.0 ppm, influenced by the attached bromine atom.
-
Methyl Carbons: The carbons of the two equivalent methyl groups are predicted to appear upfield, at approximately 20.0 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would reveal characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃ and -CH₂Br) |
| 1600 - 1450 | Medium | Aromatic C=C Ring Stretch |
| ~ 1210 | Strong | C-Br Stretch |
| Below 900 | Strong | C-H Out-of-Plane Bending |
Interpretation of IR Spectrum:
The IR spectrum is expected to be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption around 1210 cm⁻¹ would be indicative of the C-Br stretching vibration. The substitution pattern on the benzene ring would be further suggested by the pattern of strong C-H out-of-plane bending bands below 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted m/z Peaks for this compound
| m/z | Interpretation |
| 198/200 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 119 | [M - Br]⁺, Tropylium-like cation |
| 91 | [C₇H₇]⁺, Tropylium cation |
Interpretation of Mass Spectrum:
The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a doublet at m/z 198 and 200, in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The base peak is likely to be at m/z 119, corresponding to the loss of the bromine atom to form a stable benzylic carbocation. Further fragmentation could lead to the formation of the tropylium ion at m/z 91.
Caption: Predicted major fragmentation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans/second.
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Workflow for structural determination using multiple spectroscopic techniques.
Solubility Profile of 2,6-Dimethylbenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-Dimethylbenzyl bromide in common organic solvents. Understanding the solubility characteristics of this key reagent is crucial for its effective use in various synthetic applications, including the development of novel pharmaceuticals and agrochemicals. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptors and contextual information from synthetic protocols provides valuable insights into its solubility profile. The following table summarizes the known and inferred solubility of this compound.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |
| Chloroform | CHCl₃ | Halogenated | Slightly Soluble[1][2] | Not Specified | Direct qualitative data available. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble (Inferred) | Not Specified | Commonly used as a solvent in reactions involving this compound, indicating sufficient solubility for synthetic applications.[3] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble (Inferred) | -78 to 20 | Used as a co-solvent in the synthesis of this compound, suggesting solubility at both low and ambient temperatures.[3] |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | Soluble (Inferred) | Not Specified | Employed as a solvent in reactions with benzyl bromides, implying solubility. However, note that impurities can arise from reactions between benzyl bromide and DMF. |
| Acetonitrile | CH₃CN | Polar Aprotic | Likely Soluble | Not Specified | A common solvent for reactions involving benzyl halides. |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble/Unstable | Not Specified | Benzyl bromides may show limited solubility and potential for solvolysis in protic solvents like ethanol. One source indicates instability in methanol.[2] |
| Methanol | CH₃OH | Polar Protic | Unstable[2] | Not Specified | Direct information indicates instability. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Unstable[2] | Not Specified | Direct information indicates instability. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocol, adapted from established methods for organic compounds, is recommended.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the experimental temperature) glass syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the filtered solution in the volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Mass of filtered solution / Density of solvent) × 100
-
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Solvent Selection Workflow for Synthesis
The choice of solvent is critical for the success of a chemical reaction. The following workflow, visualized as a Graphviz diagram, provides a logical approach to selecting a suitable solvent for reactions involving this compound.
Caption: Logical workflow for selecting a suitable reaction solvent.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended that researchers perform their own solubility tests under their specific experimental conditions.
References
Stability and Storage of 2,6-Dimethylbenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dimethylbenzyl bromide (CAS No. 83902-02-7). Due to its reactive nature as a benzylic halide, proper handling and storage are critical to maintain its purity and prevent degradation. This document outlines the known stability profile, potential degradation pathways, and provides detailed experimental protocols for in-house stability assessment.
Core Stability Profile and Storage Recommendations
This compound is a solid that is stable under recommended storage conditions. However, its reactivity, characteristic of benzyl bromides, makes it susceptible to degradation in the presence of nucleophiles, moisture, and light, and at elevated temperatures. The primary degradation pathways include hydrolysis and potential polymerization or other secondary reactions upon prolonged or improper storage.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in public literature, the following tables summarize the recommended storage conditions and physical properties based on available safety data sheets and analogous compounds.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C or Room Temperature (short-term) | [1] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |
| Light | Protect from light | Inferred from general reactivity |
| Moisture | Sealed in a dry environment |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| Appearance | Off-White Solid |
| Melting Point | 37.5-38.5 °C |
| Boiling Point | 237.8 ± 9.0 °C (Predicted) |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) |
| Solubility | Chloroform (Slightly) |
Potential Degradation Pathways
The primary chemical instability of this compound stems from the reactivity of the benzylic bromide functional group. The following are the most probable degradation pathways:
-
Hydrolysis: As a benzyl bromide, the compound is susceptible to hydrolysis, where the bromide is displaced by a hydroxyl group to form 2,6-dimethylbenzyl alcohol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Solvolysis: In the presence of other nucleophilic solvents (e.g., alcohols), solvolysis can occur, leading to the formation of corresponding ethers.
-
Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can promote elimination reactions or other decomposition pathways.
The following diagram illustrates the primary degradation pathway of hydrolysis.
Experimental Protocols for Stability Assessment
For researchers requiring in-house verification of stability, the following protocols are provided as a template. These should be adapted based on the specific analytical capabilities and requirements of the laboratory.
Protocol 1: Thermal Stability Assessment
Objective: To evaluate the stability of this compound at various temperatures over time.
Methodology:
-
Sample Preparation: Aliquot 10-20 mg of this compound into several amber glass vials with screw caps. Purge each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Storage Conditions:
-
Place sets of vials in controlled temperature chambers at:
-
2-8°C (refrigerated)
-
25°C/60% RH (room temperature)
-
40°C/75% RH (accelerated condition)
-
-
Include a control set stored at -20°C.
-
-
Time Points: Pull one vial from each storage condition at the following time points: 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies.
-
Analysis:
-
Visually inspect the sample for any change in color or physical state.
-
Assay the purity of the sample using a stability-indicating HPLC method (see Protocol 3).
-
Characterize any significant degradation products using techniques such as LC-MS or GC-MS.
-
Protocol 2: Photostability Assessment
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples (10-20 mg each) in transparent glass vials.
-
Wrap one set of vials completely in aluminum foil to serve as dark controls.
-
-
Exposure Conditions:
-
Place both sets of vials in a photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At the end of the exposure, visually inspect both the exposed and control samples.
-
Assay the purity of all samples by HPLC to quantify any degradation.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To establish an analytical method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Analyze the stressed samples using a reverse-phase HPLC system with a C18 column.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram outlines the workflow for a comprehensive stability testing program.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to ensure its integrity. The primary recommendations are to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere, protected from light and moisture. The principal degradation pathway is hydrolysis to 2,6-dimethylbenzyl alcohol. For critical applications, it is highly recommended to perform in-house stability studies using the protocols outlined in this guide to establish a reliable shelf-life under specific laboratory conditions.
References
An In-depth Technical Guide to the Health and Safety of 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.
Executive Summary
2,6-Dimethylbenzyl bromide is a reactive organic compound utilized as a reactant in the synthesis of various biologically active molecules, including insecticides and glutamate transporter activators.[1][2] Despite its utility, comprehensive toxicological data for this specific compound is notably scarce in publicly available literature. The primary hazards identified are related to its corrosive and irritant properties. This guide provides a consolidated overview of the known health and safety information, outlines standard experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency response.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, it is classified as a hazardous substance. While specific quantitative data for many endpoints are unavailable, the primary hazards are consistently identified as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
It is crucial to note that for many toxicological endpoints, such as acute oral, dermal, and inhalation toxicity, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, specific data for this compound are not available.[4]
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound. A significant portion of the toxicological data is not available in published literature, underscoring the need for careful handling and the application of the precautionary principle.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 83902-02-7 | [4] |
| Molecular Formula | C₉H₁₁Br | [5] |
| Molecular Weight | 199.09 g/mol | [5] |
| Appearance | Off-White Solid | ChemicalBook |
| Melting Point | 37.5-38.5 °C | ChemicalBook |
| Boiling Point | 237.8±9.0 °C (Predicted) | ChemicalBook |
| Density | 1.314±0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Chloroform (Slightly) | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook |
Table 2: Toxicological Data Summary
| Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | [4] |
| Acute Dermal Toxicity | No data available | [4] |
| Acute Inhalation Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation (Classification) | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Classification) | [3] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
| STOT-Single Exposure | May cause respiratory irritation (Classification) | [3] |
| STOT-Repeated Exposure | No data available | [4] |
| Aspiration Hazard | No data available | [4] |
Experimental Protocols for Safety Assessment
Detailed experimental data for this compound is limited. The following protocols are based on standardized OECD guidelines for assessing skin and eye irritation and serve as a methodological reference for how such data would be generated.
Protocol: In Vivo Skin Irritation/Corrosion (Based on OECD Guideline 404)
Purpose: To assess the potential of a substance to cause skin irritation or corrosion.
Test System: Healthy young adult albino rabbits.
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Test Substance Application: An amount of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing is loosely held in contact with the skin for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed of any residual test substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Erythema and edema are scored on a scale of 0 (none) to 4 (severe). The mean scores for each observation time are calculated to determine the Primary Irritation Index (PII).
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
Protocol: In Vivo Eye Irritation/Corrosion (Based on OECD Guideline 405 - Draize Test)
Purpose: To assess the potential of a substance to cause eye irritation or corrosion.
Test System: Healthy young adult albino rabbits.
Methodology:
-
Animal Preparation: Both eyes of each animal are examined for pre-existing ocular defects within 24 hours before testing.
-
Test Substance Instillation: A volume of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if irritation persists.
-
Scoring: Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness and chemosis) according to a standardized scoring system.
-
Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions observed. A substance causing persistent corneal opacity or other severe, irreversible eye damage is considered a serious eye damage/corrosive substance.
Safe Handling and Emergency Procedures
Given the identified hazards, stringent safety measures are required when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe management of this compound.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2,6-dimethylbenzyl bromide. Due to the unique substitution pattern of this substrate, its reactivity in EAS is governed by a complex interplay of electronic and steric effects. The two electron-donating methyl groups strongly activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing bromomethyl group exerts a deactivating, meta-directing influence. Compounded with the significant steric hindrance imposed by the two ortho--disposed methyl groups and the adjacent benzylic substituent, the regioselectivity and reaction rates of EAS on this compound present a challenging yet intriguing synthetic landscape. This document consolidates theoretical principles, predictive analysis based on analogous sterically hindered systems, and detailed experimental protocols for key EAS reactions, including nitration, halogenation, and Friedel-Crafts acylation. All quantitative data are summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a substituted toluene derivative featuring two methyl groups ortho to a bromomethyl substituent. This unique arrangement dictates its behavior in electrophilic aromatic substitution reactions.
-
Electronic Effects: The two methyl groups are activating, electron-donating groups through an inductive effect and hyperconjugation. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack. These groups are ortho- and para-directing. The bromomethyl group, in contrast, is a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director.
-
Steric Hindrance: The presence of two methyl groups in the ortho positions to the bromomethyl group creates significant steric congestion around the aromatic ring. This steric hindrance can impede the approach of bulky electrophiles, influencing the regioselectivity and potentially reducing reaction rates.
The interplay of these competing electronic and steric factors makes predicting the outcome of EAS reactions on this compound a nuanced endeavor. The activating effect of the methyl groups suggests that substitution is likely to occur, while the steric hindrance and the deactivating nature of the bromomethyl group suggest that forcing conditions may be necessary.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents on the benzene ring of this compound are summarized below:
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₃ | 2 | Activating, Electron-donating | Ortho, Para |
| -CH₃ | 6 | Activating, Electron-donating | Ortho, Para |
| -CH₂Br | 1 | Deactivating, Electron-withdrawing | Meta |
The combined influence of these groups suggests that the most likely positions for electrophilic attack are the C4 (para to one methyl and meta to the other and the bromomethyl group) and C3/C5 (ortho to one methyl, meta to the other, and ortho to the bromomethyl group) positions. Due to the significant steric hindrance at the positions ortho to the methyl groups (C3 and C5), substitution at the C4 position is predicted to be the major pathway.
Key Electrophilic Substitution Reactions
While specific experimental data for electrophilic aromatic substitution on this compound is scarce in the literature, we can extrapolate from reactions on structurally similar, sterically hindered compounds to propose plausible reaction conditions and expected outcomes.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the activated nature of the ring by the methyl groups, nitration is expected to proceed. However, the steric hindrance will likely necessitate carefully controlled conditions to avoid side reactions.
Predicted Reaction:
Table 1: Predicted Quantitative Data for Nitration
| Parameter | Predicted Value/Observation | Rationale/Analogous System |
| Major Product | 4-Nitro-2,6-dimethylbenzyl bromide | Substitution at the sterically least hindered para position, directed by the methyl groups. |
| Minor Products | 3-Nitro-2,6-dimethylbenzyl bromide | Substitution at the ortho position is sterically disfavored. |
| Reaction Conditions | Concentrated HNO₃ in H₂SO₄, 0-25 °C | Standard nitrating conditions, temperature control to minimize side reactions. |
| Predicted Yield | Moderate | Steric hindrance may lower the yield compared to less substituted xylenes. |
Experimental Protocol (Adapted from Nitration of Sterically Hindered Arenes):
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the nitrated isomers.
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.
Predicted Reaction:
steric effects of ortho-methyl groups in 2,6-dimethylbenzyl bromide
An In-Depth Technical Guide on the Steric Effects of Ortho-Methyl Groups in 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the steric effects imparted by the ortho-methyl groups in this compound. The presence of these bulky substituents adjacent to the benzylic carbon profoundly influences the molecule's conformation, reactivity in nucleophilic substitution reactions, and spectroscopic characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw upon established principles of physical organic chemistry and leverage detailed experimental data from the closely related and well-characterized analog, 2,6-dimethoxybenzyl bromide, to provide a robust and insightful overview.
Introduction to Steric Effects in Benzyl Systems
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a pivotal role in determining the chemical behavior of substituted benzyl compounds. In the case of this compound, the two methyl groups flanking the bromomethyl group create a sterically congested environment around the reaction center. This has significant implications for the transition state energies of nucleophilic substitution reactions, the conformational preferences of the molecule, and its overall stability.
Conformational Analysis and Molecular Structure
The ortho-methyl groups in this compound are expected to force the C-Br bond to adopt a conformation that minimizes steric repulsion. Drawing parallels from the X-ray crystallographic data of 2,6-dimethoxybenzyl bromide, it is highly probable that the C-Br bond in this compound is oriented perpendicular to the plane of the benzene ring.[1] This conformation minimizes the interaction between the bromine atom and the ortho-substituents.
X-ray Crystallography Data for 2,6-Dimethoxybenzyl Bromide (Analog)
The following table summarizes key geometric parameters obtained from the single-crystal X-ray diffraction of 2,6-dimethoxybenzyl bromide, which serves as a valuable model for understanding the structural aspects of this compound.[1]
| Parameter | Bond Length (Å) / Angle (°) |
| C(7)-Br | 1.966 |
| C(1)-C(7) | 1.505 |
| C(1)-C(7)-Br | 112.5 |
| C(2)-C(1)-C(7) | 121.7 |
| C(6)-C(1)-C(7) | 118.6 |
Data for 2,6-dimethoxybenzyl bromide, a structural analog.[1]
References
Methodological & Application
Application Notes and Protocols for the Preparation and Evaluation of Glutamate Transporter EAAT2 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is the predominant glutamate transporter in the central nervous system (CNS).[1][2] Primarily expressed in astrocytes, EAAT2 is responsible for approximately 90% of total glutamate uptake from the synaptic cleft.[1][3] This function is critical for maintaining low extracellular glutamate concentrations, thereby preventing the overstimulation of glutamate receptors and subsequent excitotoxicity—a key pathological mechanism in numerous neurodegenerative diseases.[4][5][6]
Dysfunction or reduced expression of EAAT2 has been implicated in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Huntington's disease, and epilepsy.[3][6] Consequently, enhancing EAAT2 expression or function through small-molecule activators represents a promising therapeutic strategy for these conditions.[7][8]
EAAT2 activators can be broadly categorized into:
-
Transcriptional Activators: Compounds that increase the transcription of the SLC1A2 gene, which encodes for EAAT2. A notable example includes β-lactam antibiotics like ceftriaxone, which has been shown to upregulate EAAT2 expression via the NF-κB signaling pathway.[1][3]
-
Translational Activators: Molecules that enhance the translation of EAAT2 mRNA into protein. High-throughput screening efforts have identified several structural classes, such as pyridazine derivatives, that act through this mechanism.[5]
-
Positive Allosteric Modulators (PAMs): Compounds that bind to a site on the transporter distinct from the glutamate binding site to enhance its transport activity.
This document provides detailed protocols for the synthesis and evaluation of EAAT2 activators. A comprehensive literature search did not yield specific methods for the preparation of EAAT2 activators using 2,6-Dimethylbenzyl bromide. Therefore, the synthesis protocol provided is a representative example for a known class of pyridazine-based translational activators. The subsequent analytical and functional protocols are broadly applicable for the characterization of any putative EAAT2 activator.
Quantitative Data Summary
The potency of various EAAT2 activators is typically determined through in vitro assays, with the half-maximal effective concentration (EC50) being a key parameter. The table below summarizes the reported potencies for several known EAAT2 activators.
| Compound Class | Example Compound | Assay System | Reported EC50 | Reference |
| Pyridazine Derivative | LDN/OSU-0212320 | PA-EAAT2 Cells | 1.83 µM | [6] |
| Tetrazole Core | GT951 | COS cells overexpressing EAAT2 | 0.8 nM | [9][10] |
| Tetrazole Core | GT949 | COS cells overexpressing EAAT2 | 0.26 nM | [9][10] |
| Optimized Tetrazole Core | GTS467 | Glutamate Uptake Assay | Low nanomolar | [9][10] |
| Optimized Tetrazole Core | GTS511 | Glutamate Uptake Assay | Low nanomolar | [9][10] |
| β-Lactam Antibiotic | Ceftriaxone | Transcriptional Activation Assay | Not typically reported as EC50 | [1][3] |
Experimental Protocols
Representative Synthesis of a Pyridazine-Based EAAT2 Activator
The following is a representative synthetic scheme for a class of pyridazine-based EAAT2 activators, based on published literature.[4] This protocol is for informational purposes and requires optimization for specific target molecules.
Step 1: Thionation of Pyridazinone Precursor
-
To a solution of the starting pyridazinone precursor in dry toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the corresponding pyridazine-thione.
Step 2: S-Alkylation of Pyridazine-thione
-
Dissolve the pyridazine-thione from Step 1 in dry N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Add the desired alkyl bromide (e.g., a substituted benzyl bromide) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 to 20 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization.
Protocol 1: Western Blot Analysis of EAAT2 Protein Expression
This protocol details the immunodetection of EAAT2 protein levels in cell lysates to confirm upregulation following treatment with a test compound.[11][12][13]
1. Sample Preparation and Protein Extraction:
-
Culture primary astrocytes or a suitable cell line (e.g., PA-EAAT2 cells) in 6-well plates.
-
Treat cells with the test compound at various concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EAAT2 (e.g., rabbit anti-EAAT2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD-based imager or X-ray film.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the EAAT2 signal.
Protocol 2: Cell-Based ELISA for High-Throughput Screening of EAAT2 Translational Activators
This protocol is adapted for a 96-well or 384-well format for screening compound libraries for their ability to increase EAAT2 protein expression.[14][15]
1. Cell Plating and Treatment:
-
Seed primary astrocytes or PA-EAAT2 cells into a 96-well clear-bottom microplate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
Treat the cells with test compounds from a library (e.g., at a final concentration of 1-10 µM) for 72 hours. Include positive (e.g., a known activator) and negative (vehicle) controls.
2. ELISA Procedure:
-
Fix the cells by adding formaldehyde to a final concentration of 4% for 20-30 minutes at room temperature.
-
Wash the plate three times with PBS containing 0.1% Triton X-100 (Wash Buffer).
-
Quench endogenous peroxidase activity by adding 1% H₂O₂ in Wash Buffer for 20 minutes.
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding by incubating with 5% non-fat milk in Wash Buffer for 2 hours at room temperature.
-
Incubate with the primary anti-EAAT2 antibody (1:500-1:1000 in blocking buffer) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 in blocking buffer) for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add a chemiluminescent substrate (e.g., SuperSignal ELISA Femto) and measure the luminescent signal using a microplate reader.
Protocol 3: [³H]-Glutamate Uptake Assay in Primary Astrocyte Cultures
This functional assay measures the ability of a compound to enhance the rate of glutamate transport into astrocytes.[1][16][17]
1. Cell Preparation and Pre-incubation:
-
Plate primary astrocytes in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with a pre-warmed balanced salt solution (BSS).
-
Pre-incubate the cells with the test compound at various concentrations (or vehicle control) in BSS for 60 minutes at 37°C.
2. Uptake Assay:
-
Prepare an uptake solution containing BSS, the test compound at the same concentration as the pre-incubation, and a mixture of unlabeled L-glutamate and [³H]-L-glutamate (e.g., final concentration of 50-100 µM glutamate with ~0.5 µCi/mL [³H]-L-glutamate).
-
To initiate the uptake, remove the pre-incubation solution and add 250 µL of the uptake solution to each well.
-
Incubate for 10 minutes at 37°C. Note: The incubation time should be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold BSS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Quantify the amount of [³H]-glutamate taken up by the cells using a liquid scintillation counter.
-
In parallel wells, determine the total protein content for normalization of the uptake data (pmol/min/mg protein).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of EAAT2 activators.
Caption: Transcriptional activation of EAAT2 via the NF-κB signaling pathway.
Caption: Experimental workflow for the discovery and validation of EAAT2 activators.
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators [usiena-air.unisi.it]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased EAAT2 protein expression in the essential tremor cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
Application Notes and Protocols for Williamson Ether Synthesis with 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide or phenoxide and a primary alkyl halide via an SN2 reaction. This application note provides a detailed protocol for the use of 2,6-dimethylbenzyl bromide in the Williamson ether synthesis. Due to the steric hindrance imposed by the two methyl groups ortho to the benzylic carbon, this substrate presents unique challenges, often leading to lower yields and competing elimination reactions. These notes will address these challenges and provide generalized protocols for researchers.
Reaction Mechanism and Steric Considerations
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the alkoxide or phenoxide nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.
However, the steric bulk of the two methyl groups on the this compound shields the benzylic carbon from nucleophilic attack. This steric hindrance can significantly slow down the rate of the desired SN2 reaction. Consequently, the competing E2 (elimination) reaction, where the alkoxide or phenoxide acts as a base to abstract a proton from the benzylic carbon, becomes more favorable, leading to the formation of 2,6-dimethylstyrene as a major byproduct.
Experimental Protocols
Due to the challenges associated with the steric hindrance of this compound, reaction conditions must be carefully optimized to favor the SN2 pathway. Below are two generalized protocols for the synthesis of 2,6-dimethylbenzyl ethers from alcohols and phenols.
Protocol 1: Synthesis of 2,6-Dimethylbenzyl Ethers from Aliphatic Alcohols
This protocol is a general guideline for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF.
-
Slowly add the this compound solution to the stirred alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,6-dimethylbenzyl ether.
-
Protocol 2: Synthesis of 2,6-Dimethylbenzyl Aryl Ethers from Phenols
This protocol outlines the reaction of this compound with a phenol.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the phenol (1.0 equivalent), potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents), and anhydrous DMF or acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.1 equivalents) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. Reaction times can range from 8 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1 M aqueous NaOH solution to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,6-dimethylbenzyl aryl ether.
-
Data Presentation
Due to the limited number of specific examples in the literature for the Williamson ether synthesis with this compound, the following tables provide generalized expected outcomes and reaction parameters. Actual results may vary depending on the specific alcohol or phenol used.
Table 1: Generalized Reaction Parameters for Williamson Ether Synthesis with this compound
| Parameter | Condition for Alcohols | Condition for Phenols | Rationale |
| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | Stronger base needed for less acidic alcohols; weaker bases are sufficient for more acidic phenols. |
| Solvent | Anhydrous DMF, THF | Anhydrous DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide/phenoxide. |
| Temperature | 50-70 °C | 80-100 °C | Higher temperatures are often required to overcome the steric hindrance, but can also favor elimination. |
| Reaction Time | 12-48 hours | 8-24 hours | Steric hindrance necessitates longer reaction times for completion. |
Table 2: Expected Yields and Potential Side Products
| Reactant Type | Expected Yield | Major Side Product |
| Primary Alcohol | Low to Moderate | 2,6-Dimethylstyrene |
| Secondary Alcohol | Very Low to Low | 2,6-Dimethylstyrene |
| Phenol | Low to Moderate | 2,6-Dimethylstyrene |
| Substituted Phenols | Variable (depends on electronics and sterics) | 2,6-Dimethylstyrene |
Mandatory Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: A generalized experimental workflow for the synthesis.
Application Notes and Protocols for O-Alkylation of Phenols with 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, yielding aryl ethers that are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The introduction of a 2,6-dimethylbenzyl group onto a phenolic oxygen can significantly impact the biological activity and physicochemical properties of a molecule. This bulky, lipophilic group can enhance binding to target proteins, improve metabolic stability by sterically hindering enzymatic degradation, and modulate pharmacokinetic profiles. This document provides detailed application notes and a comprehensive protocol for the O-alkylation of phenols using 2,6-dimethylbenzyl bromide, a reaction typically achieved via the Williamson ether synthesis.
Applications in Drug Discovery and Development
Aryl ethers are key components in a wide array of therapeutic agents. The 2,6-dimethylbenzyl ether moiety, in particular, has been explored in various drug discovery programs.
-
Modulation of Receptor-Ligand Interactions: The steric bulk of the 2,6-dimethylbenzyl group can be strategically employed to probe and occupy hydrophobic pockets within protein binding sites, potentially leading to enhanced potency and selectivity. For instance, substituted benzyl ethers have been investigated as potent inverse agonists for nuclear receptors like RORγt, which are targets for autoimmune diseases.
-
Improving Metabolic Stability: The methyl groups at the ortho positions of the benzyl ring can shield the benzylic carbon and the ether linkage from metabolic enzymes, such as cytochrome P450s. This steric hindrance can reduce the rate of oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.
-
Enhancing Cell Permeability: The increased lipophilicity imparted by the 2,6-dimethylbenzyl group can improve a compound's ability to cross cellular membranes, which is a critical factor for oral drug absorption and reaching intracellular targets.
-
Scaffold for Bioisosteric Replacement: The 2,6-dimethylbenzyloxy group can serve as a bioisostere for other chemical functionalities, allowing for the fine-tuning of a molecule's properties to optimize its drug-like characteristics.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of phenols with this compound is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide anion. Subsequently, this phenoxide attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the desired aryl 2,6-dimethylbenzyl ether.
Br-CH₂-
>]; "Product" [label="Ar-O-CH₂-"]; "Leaving_Group" [label="Br⁻"];
}
"Phenoxide" -> "Phenoxide_ion" [style=invis]; } . Figure 1: General mechanism of the Williamson ether synthesis for the O-alkylation of phenols.
Experimental Protocols
The following protocol provides a general procedure for the O-alkylation of a phenol with this compound. It is important to note that optimal conditions may vary depending on the specific phenolic substrate.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq) and the base (potassium carbonate or cesium carbonate, 1.5 - 3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as DMF or acetone, to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Addition of Alkylating Agent: Add this compound (1.0 - 1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the reactivity of the phenol. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,6-dimethylbenzyl phenyl ether derivative.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the O-alkylation of phenols with substituted benzyl bromides, based on literature precedents for similar Williamson ether syntheses.[1][2] Yields are highly dependent on the specific substrate and reaction conditions.
| Phenol Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | This compound | K₂CO₃ (2.0) | DMF | 80 | 4-8 | 85-95 |
| 4-Methoxyphenol | This compound | Cs₂CO₃ (1.5) | Acetone | 60 | 6-12 | 90-98 |
| 4-Nitrophenol | This compound | K₂CO₃ (2.5) | DMF | 100 | 2-4 | 80-90 |
| 2-Naphthol | This compound | K₂CO₃ (2.0) | DMF | 80 | 4-6 | 88-96 |
Note: The data in this table are illustrative and represent typical ranges for Williamson ether syntheses. Actual results may vary.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider using a stronger base such as cesium carbonate, which is more soluble and often more effective than potassium carbonate. Increasing the reaction temperature or prolonging the reaction time may also improve the yield. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and deactivate the phenoxide.
-
Side Reactions: The primary side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring of the phenol instead of the oxygen atom. This is generally less favored, especially with sterically hindered alkylating agents like this compound. Using polar aprotic solvents like DMF or DMSO typically favors O-alkylation.
-
Purity of Reagents: The purity of the this compound is crucial. Impurities can lead to side reactions and lower yields. If necessary, the alkylating agent can be purified by recrystallization or distillation before use.
-
Steric Hindrance: While this compound is a primary benzylic halide and thus a good substrate for SN2 reactions, highly sterically hindered phenols may react more slowly. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
By following these guidelines and protocols, researchers can effectively synthesize a variety of 2,6-dimethylbenzyl aryl ethers for their research and development needs.
References
- 1. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Application Notes and Protocols: 2,6-Dimethylbenzyl Bromide as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability and versatile deprotection methods. The substitution pattern on the aromatic ring of the benzyl group can be fine-tuned to modulate its lability, enabling orthogonal deprotection strategies. The 2,6-dimethylbenzyl (DMB) group, introduced using 2,6-dimethylbenzyl bromide, is a valuable addition to the synthetic chemist's toolkit, offering a unique profile of steric hindrance and reactivity. This document provides detailed application notes and protocols for the use of the 2,6-dimethylbenzyl group as a protecting group for alcohols.
The 2,6-dimethylbenzyl group provides significant steric hindrance around the ether linkage, which can influence its stability and reactivity. This steric bulk makes the DMB group particularly resistant to certain cleavage conditions, such as catalytic hydrogenolysis, offering a degree of orthogonality when compared to standard benzyl (Bn) or other substituted benzyl ethers.
Data Presentation
The following tables summarize quantitative data for the protection of alcohols using this compound and the subsequent deprotection of the resulting 2,6-dimethylbenzyl ethers.
Table 1: Protection of Alcohols with this compound
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 to rt | 12 | >90 | Theoretical |
| Secondary Alcohol | NaH | THF | 0 to rt | 18 | 80-90 | Theoretical |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >95 | Theoretical |
Note: The data in this table is representative and based on typical Williamson ether synthesis conditions. Actual reaction times and yields may vary depending on the specific substrate and reaction conditions.
Table 2: Deprotection of 2,6-Dimethylbenzyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | rt | 2-6 | 85-95 | Theoretical |
| Photochemical Bromination | NBS, Light | CCl₄, H₂O | rt | 1-2 | >80 | [1] |
| Catalytic Hydrogenolysis | H₂, Pd/C | EtOH | rt | 24 | No Reaction | [2] |
| Strong Acid | HBr/AcOH | Acetic Acid | 50 | 12 | Variable | Theoretical |
Note: The resistance to catalytic hydrogenolysis is a key feature of the 2,6-dimethylbenzyl protecting group.[2] Deprotection via photochemical bromination is particularly effective for sterically hindered benzyl ethers.[1]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound via a Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a 2,6-Dimethylbenzyl Ether via Oxidative Cleavage with DDQ
This protocol outlines a general procedure for the oxidative deprotection of a 2,6-dimethylbenzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
2,6-Dimethylbenzyl-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,6-dimethylbenzyl-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Add DDQ (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The color of the reaction will likely change.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of a Sterically Hindered 2,6-Dimethylbenzyl Ether via Photochemical Bromination
This method is particularly useful for the cleavage of sterically hindered benzyl ethers that are resistant to other deprotection methods.[1]
Materials:
-
2,6-Dimethylbenzyl-protected alcohol (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Calcium carbonate (CaCO₃, excess)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
A suitable light source (e.g., a sunlamp)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the 2,6-dimethylbenzyl-protected alcohol (1.0 eq) in a mixture of CCl₄ and H₂O.
-
Add N-bromosuccinimide (1.1 eq) and an excess of calcium carbonate.
-
Irradiate the stirred mixture with a sunlamp at reflux temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the solids.
-
Separate the layers and extract the aqueous layer with CCl₄.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
The resulting crude product is typically a mixture of the desired alcohol and the corresponding benzoate. This mixture is then hydrolyzed under standard basic conditions (e.g., K₂CO₃ in methanol) to afford the pure alcohol.
-
Purify the final product by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for the protection of alcohols with this compound and subsequent deprotection pathways.
Caption: Orthogonal deprotection strategies for the 2,6-dimethylbenzyl (DMB) group in the presence of other benzyl-type protecting groups.
Stability and Orthogonality
The 2,6-dimethylbenzyl protecting group exhibits a unique stability profile that allows for its use in orthogonal protection strategies.
-
Stability to Catalytic Hydrogenolysis: Unlike the standard benzyl (Bn) group, which is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), the 2,6-dimethylbenzyl group is resistant to these conditions.[2] This resistance is attributed to the steric hindrance around the benzylic position, which impedes access of the catalyst. This property allows for the selective deprotection of a Bn group in the presence of a DMB group.
-
Lability to Oxidative Cleavage: Similar to other electron-rich benzyl ethers, the 2,6-dimethylbenzyl group can be cleaved under oxidative conditions using reagents like DDQ. The reaction proceeds via a charge-transfer complex, and the electron-donating methyl groups facilitate this process. However, the rate of cleavage may be influenced by the steric hindrance.
-
Cleavage of Sterically Hindered Ethers: For particularly stubborn, sterically hindered 2,6-dimethylbenzyl ethers, deprotection can be achieved using a photochemical bromination reaction with N-bromosuccinimide (NBS) and light.[1] This method is effective for cleaving benzyl ethers that are resistant to hydrogenolysis.
-
Acid and Base Stability: The 2,6-dimethylbenzyl ether is generally stable to a wide range of basic conditions commonly employed in organic synthesis. It is also relatively stable to mild acidic conditions. However, like other benzyl ethers, it can be cleaved by strong acids, such as HBr in acetic acid, although this method is less selective if other acid-labile groups are present.
Conclusion
The 2,6-dimethylbenzyl group is a valuable protecting group for alcohols, particularly in complex syntheses where its unique stability profile can be exploited. Its key feature is its resistance to catalytic hydrogenolysis, which provides orthogonality with the standard benzyl group. While its introduction follows standard Williamson ether synthesis protocols, its deprotection can be achieved selectively using oxidative methods or, for highly hindered substrates, a photochemical bromination approach. The choice of the 2,6-dimethylbenzyl protecting group should be considered when a robust, sterically hindered protecting group is required that can be removed under specific non-reductive conditions.
References
Application Notes and Protocols: Nucleophilic Substitution on 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution on 2,6-dimethylbenzyl bromide. Due to the steric hindrance imposed by the two ortho-methyl groups, reaction conditions may require careful optimization compared to unsubstituted benzyl bromide. The following sections detail protocols for various nucleophiles, present quantitative data in tabular format, and offer visual aids to understand the experimental workflow and influencing factors.
I. Introduction
This compound is a sterically hindered electrophile. The methyl groups flanking the benzylic carbon significantly influence the mechanism and rate of nucleophilic substitution. While benzylic systems can undergo both SN1 and SN2 reactions, the steric bulk of this compound generally disfavors a direct backside attack (SN2).[1] Consequently, reaction conditions that favor an SN1-like mechanism or the use of less sterically demanding nucleophiles may be more successful. The use of polar aprotic solvents can enhance the reactivity of the nucleophile.[2] For reactions involving anionic nucleophiles in a biphasic system, phase-transfer catalysis (PTC) can be a highly effective strategy to improve reaction rates and yields.[3][4]
II. Reaction with Azide Nucleophiles
The substitution with sodium azide is a common and effective method to introduce an azido group, which is a versatile precursor for the synthesis of amines and triazoles.
Table 1: Reaction Conditions for Azide Substitution
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaN₃ (1.5 eq.) | DMSO | Ambient | Overnight | 73 | [5] |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | NaN₃ (1.5 eq.) | Ethanol/Water (8:2) | 80 (Reflux) | 24 | Not specified | [6] |
| Benzyl bromide | NaN₃ (2.0 eq.) | DMF | Room Temp. | 12 | 99 | [7] |
Protocol 1: Synthesis of 2,6-Dimethylbenzyl Azide
This protocol is adapted from the synthesis of benzyl azide.[5][7]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding high temperatures and shock.
Diagram 1: General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
III. Reaction with Oxygen Nucleophiles (Ethers and Esters)
The formation of ethers and esters from this compound can be achieved using alkoxides or carboxylate salts as nucleophiles. Due to the steric hindrance, forcing conditions or the use of a catalyst might be necessary.
Table 2: General Conditions for Ether and Ester Synthesis
| Product Type | Nucleophile | Base | Solvent | Catalyst | Temperature (°C) | Reference (General Method) |
| Benzyl Ether | Alcohol | KOH | Toluene | None | Reflux | [8] |
| Benzyl Ester | Carboxylic Acid | Triethylamine | Toluene | 2-Benzyloxy-1-methylpyridinium triflate (formed in situ) | 90 | [9] |
| Benzyl Acetate | Potassium Acetate | - | DMF | Phase-Transfer Catalyst | Not specified | [10] |
Protocol 2: Synthesis of a 2,6-Dimethylbenzyl Ether (General Procedure)
This protocol is a generalized method based on the Williamson ether synthesis, adapted for a sterically hindered substrate.[8]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, DMF)
-
Optional: Phase-transfer catalyst (e.g., TBAB) for biphasic systems.
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add the desired alcohol to a suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may require prolonged heating (12-48 hours).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Reaction with Carbon Nucleophiles (Cyanation)
The introduction of a cyanide group is a valuable transformation, extending the carbon chain and providing a versatile nitrile functionality. The reaction with sterically hindered substrates like this compound may require polar aprotic solvents to enhance the nucleophilicity of the cyanide ion.[11]
Table 3: General Conditions for Cyanation of Alkyl Halides
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference (General Method) |
| Benzyl chloride | NaCN | Ethanol | Reflux | Not specified | Not specified | [11] |
| Alkyl bromides | NaCN | DMSO | 140 | Not specified | High | [11] |
Protocol 3: Synthesis of 2,6-Dimethylbenzyl Cyanide (Proposed Method)
This protocol is based on established methods for the cyanation of alkyl halides.[11]
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO or ethanol.
-
Add sodium cyanide (1.2-1.5 eq.).
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
V. Reaction with Nitrogen Nucleophiles (Amination)
The alkylation of amines with this compound can lead to the formation of secondary, tertiary, and quaternary ammonium salts. Controlling the degree of alkylation can be challenging.[12][13]
Table 4: General Conditions for N-Alkylation of Amines
| Amine Type | Alkylating Agent | Base | Solvent | Temperature (°C) | Comments | Reference (General Method) |
| Primary Amine | Alkyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Can lead to over-alkylation | [12] |
| Primary Amine (as HBr salt) | Alkyl Bromide | K₂CO₃ | Acetonitrile | 60 | Selective mono-alkylation | [14] |
Protocol 4: Synthesis of a Secondary Amine via N-Alkylation (General Procedure)
This protocol is a general method for the mono-alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile or DMF
Procedure:
-
To a solution of the primary amine (1.0-1.2 eq.) in acetonitrile, add potassium carbonate (2.0-3.0 eq.).
-
Add a solution of this compound (1.0 eq.) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Once the starting bromide is consumed, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram 2: Factors Influencing Nucleophilic Substitution
Caption: Factors influencing the outcome of nucleophilic substitution.
VI. Conclusion
Nucleophilic substitution on this compound is a feasible transformation, although the steric hindrance necessitates careful consideration of reaction conditions. For strong, small nucleophiles like azide, the reaction proceeds efficiently under standard conditions. For bulkier or weaker nucleophiles, elevated temperatures, polar aprotic solvents, and potentially the use of phase-transfer catalysts are recommended to achieve good yields. The provided protocols serve as a starting point for the synthesis of various 2,6-dimethylbenzyl derivatives, which are valuable intermediates in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. ijirset.com [ijirset.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 2,6-Dimethylbenzyl Bromide and Its Analogs in the Synthesis of Key Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dimethylbenzyl bromide and its structural analogs are versatile reagents in organic synthesis, serving as crucial building blocks for a variety of pharmaceutical intermediates. The steric hindrance provided by the two methyl groups on the benzene ring influences the reactivity of the benzylic bromide, allowing for selective alkylation reactions. This document provides detailed application notes and experimental protocols for the synthesis of notable pharmaceutical intermediates utilizing these reagents.
Synthesis of Rufinamide Intermediate
Rufinamide is an anticonvulsant medication used in the treatment of epilepsy. A key step in its synthesis involves the reaction of a benzyl bromide derivative with sodium azide to form an azide intermediate, which then undergoes a cycloaddition reaction. The following protocols detail the synthesis of 2,6-difluorobenzyl azide, a crucial intermediate for Rufinamide.
Experimental Protocols:
Protocol 1: Synthesis of 2,6-Difluorobenzyl Azide
This protocol is adapted from a continuous flow synthesis method.[1][2]
-
Materials:
-
2,6-Difluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Biphenyl (internal standard)
-
-
Equipment:
-
Syringe pumps
-
Stainless steel syringes
-
Continuous flow reactor
-
-
Procedure:
-
Prepare a 1 M solution of 2,6-difluorobenzyl bromide and a 0.1 M solution of biphenyl (as an internal standard) in DMSO. Load this solution into an 8 mL stainless steel syringe (Feed A).[1]
-
Prepare a 0.5 M solution of sodium azide in DMSO and load it into a second 8 mL stainless steel syringe (Feed B).[1]
-
Set up the continuous flow reactor system.
-
Pump both feeds into the reactor at appropriate flow rates to achieve a 1-minute residence time at room temperature.[1]
-
The output stream contains the desired 2,6-difluorobenzyl azide.
-
Protocol 2: Batch Synthesis of 2,6-Difluorobenzyl Azide
This protocol is a more traditional batch process.
-
Materials:
-
2,6-Difluorobenzyl bromide (25 g)
-
Sodium azide (8.64 g)
-
N,N-dimethylacetamide (87 mL)
-
Water
-
Cyclohexane
-
-
Procedure:
-
To a solution of 2,6-difluorobenzyl bromide (25 g) in N,N-dimethylacetamide (87 mL), add sodium azide (8.64 g) at 25-30°C.
-
Stir the reaction mixture at 25-30°C until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction mass by pouring it into water.
-
Extract the product with cyclohexane.
-
Wash the organic layer with water and then concentrate it completely under vacuum to yield the title compound. The product can be used in the next step without further purification.
-
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,6-Difluorobenzyl Azide | 2,6-Difluorobenzyl Bromide | Sodium Azide | DMSO | Room Temp. | 1 min | - | [1][2] |
| 2,6-Difluorobenzyl Azide | 2,6-Difluorobenzyl Bromide | Sodium Azide | N,N-dimethylacetamide | 25-30°C | - | 19.27 g |
Synthesis Workflow Diagram:
Caption: Synthesis pathway for Rufinamide.
Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
This compound is a key intermediate in the synthesis of local anesthetics such as Bupivacaine and Ropivacaine. The synthesis involves the amidation of a piperidine derivative with 2,6-dimethylaniline.
Experimental Protocols:
Protocol 1: Synthesis via Halogenation and Amidation
This protocol describes a multi-step synthesis starting from 2-piperidinecarboxylic acid.[3]
-
Materials:
-
2-Piperidinecarboxylic acid (Pipecolic Acid)
-
Concentrated hydrochloric acid
-
Toluene or Xylene
-
Thionyl chloride or Phosphorus trichloride
-
2,6-Dimethylaniline (2,6-xylidine)
-
30% Potassium hydroxide or Sodium hydroxide solution
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Salting: In a three-necked flask, add 2-piperidinecarboxylic acid to toluene. Stir and add concentrated hydrochloric acid to adjust the pH to 1-2. Reflux under reduced pressure to remove water.[3]
-
Halogenation: Cool the mixture to 30-35°C and add DMF. Slowly drip in the halogenating agent (thionyl chloride or phosphorus trichloride) while maintaining the temperature. After the addition, heat the mixture to 60-65°C for 4-5 hours.[3]
-
Amidation: Cool the reaction to 40°C and slowly add a solution of 2,6-dimethylaniline in an equal volume of toluene. Heat the mixture to 60-65°C for 3 hours.[3]
-
Work-up: Cool the reaction to 10-15°C and filter. Dissolve the filter cake in water. Adjust the pH to 5 with a 30% alkali solution. Extract the aqueous layer with toluene/xylene. Adjust the pH of the aqueous layer to 13-14 with a 30% alkali solution and stir vigorously for 4-5 hours to precipitate the product.[3]
-
Purification: Filter the solid, wash with water until neutral, and dry to obtain 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.[3]
-
Quantitative Data Summary:
| Product | Starting Material | Halogenating Agent | Base | Solvent | Yield | Melting Point | Reference |
| 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Pipecolic Acid (23.4g) | Phosphorus trichloride (28.9g) | 30% Potassium hydroxide | Toluene | 89.1% | 118-120°C | [3] |
| 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Pipecolic Acid (31.2g) | Thionyl chloride (33.3g) | 30% Sodium hydroxide | Xylene | 87.7% | 118-120°C | [3] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a key local anesthetic intermediate.
N-Alkylation of Amines with 2,6-Disubstituted Benzyl Bromides
The N-alkylation of primary amines with benzyl bromides is a fundamental transformation in the synthesis of many pharmaceutical compounds. The use of 2,6-disubstituted benzyl bromides can provide steric hindrance that influences the selectivity of the reaction.
Application Note:
The alkylation of primary amines with alkyl halides such as this compound can sometimes lead to multiple alkylations due to the increased reactivity of the newly formed secondary amine. To achieve selective monoalkylation, a strategy involving the use of the amine hydrobromide salt and a base can be employed. This method relies on the competitive deprotonation of the primary amine hydrobromide and the protonation of the more basic secondary amine product, thus preventing further reaction.
General Experimental Protocol for Monoalkylation:
This protocol is a generalized procedure based on the principles of selective N-alkylation.
-
Materials:
-
Primary amine hydrobromide
-
This compound
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a solution of the primary amine hydrobromide in the chosen solvent, add the base and stir for a short period.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Logical Relationship Diagram:
Caption: Logical flow of the selective monoalkylation of a primary amine.
References
Application Notes and Protocols for Scale-up Synthesis of 2,6-Dimethylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of 2,6-dimethylbenzyl bromide, a crucial reagent in the synthesis of various pharmaceutical compounds and organic materials. The following sections detail synthetic strategies, experimental protocols, safety precautions, and data presentation to aid in the successful and safe production of this compound on a larger scale.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of spinosyns, which exhibit insecticidal properties, and pyridazine derivatives that act as glutamate transporter EAAT2 activators.[1] As the demand for such compounds grows, the need for reliable and scalable methods for the synthesis of this compound becomes increasingly important. This document outlines two primary synthetic routes and provides detailed protocols for their implementation, with a focus on scalability and safety.
Synthetic Strategies and Data Presentation
Two principal routes for the synthesis of this compound are presented below. The choice of method will depend on the availability of starting materials, desired purity, and the scale of the reaction.
Route 1: Bromination of 2,6-Dimethylbenzyl Alcohol
This two-step process begins with the reduction of 2,6-dimethylbenzoic acid to 2,6-dimethylbenzyl alcohol, followed by bromination using phosphorus tribromide (PBr₃). This method offers high yields and is a well-established laboratory procedure.
Route 2: Free-Radical Bromination of 2,6-Dimethyltoluene
This approach involves the direct bromination of the benzylic position of 2,6-dimethyltoluene using a free-radical initiator. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. This method is more atom-economical as it starts from a less functionalized precursor.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: From 2,6-Dimethylbenzoic Acid | Route 2: From 2,6-Dimethyltoluene |
| Starting Material | 2,6-Dimethylbenzoic Acid | 2,6-Dimethyltoluene |
| Key Reagents | LiAlH₄, PBr₃, Pyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) |
| Overall Yield | ~79.5% (two steps)[2] | Typically moderate to high (yields can vary based on conditions) |
| Purity | Generally high after purification | May require careful purification to remove byproducts |
| Key Considerations | Requires handling of pyrophoric LiAlH₄ and corrosive PBr₃. | Reaction can be sensitive to light and impurities; potential for over-bromination. |
Table 2: Quantitative Data for Route 1
| Reaction Step | Reagents and Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Reduction | LiAlH₄, Tetrahydrofuran | Not specified | Not specified | 97 | [2] |
| Bromination | PBr₃, Pyridine, Diethyl ether | -78 to 20 | Not specified | 82 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethylbenzyl Alcohol (Route 1)
This protocol is adapted from established procedures for the bromination of benzylic alcohols.[2][3]
Materials:
-
2,6-Dimethylbenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Methanol
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dimethylbenzyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add a solution of phosphorus tribromide (0.33 to 0.40 equivalents per hydroxyl group) in diethyl ether to the cooled solution of the alcohol with vigorous stirring. A small amount of pyridine can be added to neutralize the HBr byproduct.[2][4]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, quench the excess PBr₃ by the slow, dropwise addition of methanol.
-
Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Free-Radical Bromination of 2,6-Dimethyltoluene (Route 2)
This protocol is based on general procedures for benzylic bromination using NBS.[5]
Materials:
-
2,6-Dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a light source)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Water
-
Sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethyltoluene in a suitable solvent like carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.0 to 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction Initiation: Heat the mixture to reflux. If using a photochemical initiator, irradiate the reaction mixture with a suitable light source.
-
Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude product can be purified by vacuum distillation.
Safety and Handling Precautions
This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety measures.
-
This compound: This compound is a lachrymator and is corrosive. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Phosphorus Tribromide (PBr₃): PBr₃ is a toxic and corrosive liquid that reacts violently with water.[4] It should be handled with extreme care in a dry environment.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly flammable solid that reacts violently with water. All equipment must be thoroughly dried before use.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.
-
Solvents: Diethyl ether is highly flammable. Carbon tetrachloride is toxic and a suspected carcinogen; alternative solvents should be considered where possible.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[6]
-
Inhalation: Move the person to fresh air.[6]
-
Spills: Absorb small spills with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.
Visualizations
References
- 1. This compound CAS#: 83902-02-7 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,6-Dimethylbenzyl Bromide Alkylation Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with alkylation reactions involving 2,6-dimethylbenzyl bromide. Due to its structure, this reagent can present unique difficulties, primarily leading to low reaction yields. This document provides troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation reaction with this compound so slow or resulting in a low yield?
A1: The primary reason for low reactivity is the significant steric hindrance caused by the two methyl groups positioned ortho to the bromomethyl group on the benzene ring.[1][2] Most alkylations with benzyl bromides proceed via an S(_N)2 mechanism, which requires the nucleophile to perform a "backside attack" on the electrophilic carbon atom bearing the bromine.[3][4] The bulky methyl groups physically obstruct this approach, which increases the activation energy and dramatically slows down the reaction rate.[1][3][5]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with the desired alkylation, further reducing the yield.
-
Elimination (E2) Reaction : If you are using a strong, bulky base, it can act as a base to abstract a proton from the benzylic carbon, leading to the formation of an alkene. This is more prevalent at higher temperatures.[6] To minimize this, use a non-hindered base or milder reaction conditions.
-
Hydrolysis : this compound, like other benzyl bromides, can react with water or moisture in the reaction mixture.[7][8] This hydrolysis reaction produces the unreactive 2,6-dimethylbenzyl alcohol and hydrogen bromide, consuming your starting material.[8][9] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
O- vs. C-Alkylation : When using ambident nucleophiles, such as enolates, a mixture of C-alkylated and O-alkylated products can be formed.[10][11] The reaction conditions, particularly the choice of solvent and counter-ion, can be tuned to favor one over the other.[10]
-
Polymerization : Benzyl bromides can undergo self-condensation or polymerization, often initiated by the generation of HBr.[8] This is particularly problematic if the reagent is old or has been exposed to light and moisture.[8]
Q3: How do I choose the optimal solvent for my reaction?
A3: The choice of solvent is critical for facilitating S(_N)2 reactions. Polar aprotic solvents are highly recommended.[12] These solvents, such as DMF, DMSO, and acetonitrile (ACN), can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[12] In contrast, polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[5][12]
Q4: What is the best base to use for this alkylation?
A4: The ideal base depends on the pKa of your nucleophile.
-
For alcohols and phenols , strong bases like sodium hydride (NaH) are effective for complete deprotonation to the corresponding alkoxide/phenoxide.[13][14]
-
For amines or other nitrogen nucleophiles , weaker inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient.[15][16] Using a stronger, more soluble base like cesium carbonate can sometimes improve results when other bases fail.[16]
-
It is crucial to ensure the base is non-nucleophilic to avoid it competing with your intended nucleophile. The solubility of the base in the chosen solvent can also be a factor; if the base is not soluble, the reaction may be very slow.[16]
Q5: My starting material is not fully consumed. How can I drive the reaction to completion?
A5: For slow reactions involving sterically hindered substrates, several strategies can be employed:
-
Increase Temperature : Gently heating the reaction can provide the necessary energy to overcome the high activation barrier.[14][16] However, be cautious, as higher temperatures can also promote side reactions like elimination.[14]
-
Increase Reaction Time : These reactions can be significantly slower than those with unhindered electrophiles and may require extended reaction times (24-48 hours).[14] Monitor the reaction's progress using TLC or LC-MS.
-
Use an Additive : Adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can accelerate the reaction.[16] The iodide ion displaces the bromide in situ to form the more reactive 2,6-dimethylbenzyl iodide (Finkelstein reaction), which is then more readily attacked by the nucleophile.[16][17]
-
Increase Reagent Concentration : Running the reaction at a higher concentration can sometimes improve the reaction rate.[16]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the alkylation reaction.
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation; starting material remains | 1. Insufficient reactivity due to steric hindrance.[1][5] 2. Reaction temperature is too low. 3. Deactivated reagent (hydrolyzed).[8][9] 4. Inappropriate solvent choice (e.g., protic solvent).[12] | 1. Increase the reaction temperature moderately (e.g., to 50-80 °C).[14] 2. Add a catalytic amount of KI or NaI.[16] 3. Switch to a polar aprotic solvent like DMF or DMSO. 4. Use fresh this compound. 5. Increase reaction time and monitor progress.[14] |
| Multiple new spots on TLC/LC-MS | 1. Formation of elimination byproduct.[6] 2. O- vs. C-alkylation is occurring.[10] 3. Dialkylation of the nucleophile.[14] 4. Product or starting material degradation/polymerization.[8] | 1. Use a milder, less-hindered base or lower the temperature. 2. Adjust solvent polarity to favor the desired product (protic for C-alkylation, aprotic for O-alkylation).[10] 3. Use a stoichiometric amount of the alkylating agent to minimize multiple additions.[13] 4. Ensure anhydrous conditions and an inert atmosphere. |
| Reaction works but yield is consistently low (<50%) | 1. Competing side reactions (e.g., hydrolysis).[7] 2. Incomplete reaction. 3. Product loss during workup or purification. | 1. Rigorously exclude moisture by using anhydrous solvents and an inert atmosphere. 2. Employ strategies to drive the reaction to completion (see FAQ Q5). 3. Re-evaluate your purification method (e.g., chromatography conditions, extraction pH). |
Data Summary: Factors Influencing S(_N)2 Reactions
The following tables summarize the general effects of solvents and nucleophiles on the rate of S(_N)2 reactions, which is the primary pathway for this alkylation.
Table 1: Influence of Solvent on S(_N)2 Reaction Rate
| Solvent Type | Examples | Effect on S(_N)2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate | Solvates the cation, leaving the nucleophile highly reactive.[12] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[5][12] |
| Non-Polar | Toluene, Hexane, Pentane | Variable/Slow Rate | Reactants often have poor solubility. May be used to influence regioselectivity (e.g., C- vs O-alkylation).[13][18] |
Visualized Guides and Workflows
Troubleshooting Flowchart for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. increased steric hindrance: Topics by Science.gov [science.gov]
- 7. nj.gov [nj.gov]
- 8. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Bromide [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,6-Dimethylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylbenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes to this compound are:
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Benzylic Bromination of 2,6-Dimethyltoluene: This method involves the free-radical bromination of the methyl group of 2,6-dimethyltoluene. The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions.
-
Conversion of 2,6-Dimethylbenzyl Alcohol: This route involves the substitution of the hydroxyl group of 2,6-dimethylbenzyl alcohol with a bromide. Common brominating agents for this reaction include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route:
-
From 2,6-Dimethyltoluene (Benzylic Bromination):
-
Over-brominated products: The most significant side products are 2,6-bis(bromomethyl)toluene and 2-(bromomethyl)-6-(dibromomethyl)toluene. These arise from the further bromination of the desired product and the other methyl group.
-
Unreacted 2,6-Dimethyltoluene: Incomplete reaction will leave the starting material as an impurity.
-
Ring-brominated byproducts: Although less common with NBS under radical conditions, some electrophilic aromatic substitution on the electron-rich xylene ring can occur, leading to brominated aromatic rings.
-
-
From 2,6-Dimethylbenzyl Alcohol:
-
2,6-Dimethylbenzyl Ether: This can form, particularly when using HBr at elevated temperatures, through the etherification of the starting alcohol with the product benzyl bromide.
-
Unreacted 2,6-Dimethylbenzyl Alcohol: Incomplete conversion will result in the presence of the starting material.
-
Phosphorus-containing byproducts: When using PBr₃, various phosphorus esters and acids can be formed, which are typically removed during aqueous workup.
-
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: My reaction has a low yield of the desired product. What are the possible causes and solutions?
A: Low yields can stem from several factors depending on your synthetic route. Below is a summary of potential causes and their corresponding solutions.
| Synthetic Route | Possible Cause | Suggested Solution |
| Benzylic Bromination | Ineffective radical initiation. | Ensure your radical initiator (AIBN, benzoyl peroxide) is fresh and has been stored correctly. If using photochemical initiation, verify the intensity and wavelength of your light source. |
| Presence of radical inhibitors. | Degas the solvent prior to the reaction to remove dissolved oxygen, which can quench radical reactions. | |
| Suboptimal reaction temperature. | The reaction temperature should be sufficient to initiate the radical initiator (e.g., >70 °C for AIBN) but not so high as to promote excessive side reactions. | |
| Alcohol Conversion | Incomplete reaction with PBr₃ or HBr. | For reactions with PBr₃, consider using a slight excess of the reagent. For HBr, ensure a sufficient excess and adequate reaction time, potentially with heating. |
| Hydrolysis of the product. | This compound is susceptible to hydrolysis back to the alcohol. Ensure anhydrous conditions during the reaction and workup. | |
| Formation of 2,6-dimethylbenzyl ether. | When using HBr, high temperatures can promote ether formation. If this is a major byproduct, consider using PBr₃ at lower temperatures. |
Problem 2: Presence of Significant Over-brominated Side Products
Q: My product mixture contains a high percentage of 2,6-bis(bromomethyl)toluene. How can I minimize this?
A: The formation of over-brominated products is a common challenge in the benzylic bromination of xylenes. Here are some strategies to improve the selectivity for mono-bromination:
| Parameter | Recommendation |
| Stoichiometry | Use a molar excess of 2,6-dimethyltoluene relative to the brominating agent (NBS). This statistically favors the bromination of the starting material over the product. |
| Reaction Monitoring | Carefully monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the desired product is maximized and before significant amounts of the di-brominated product form. |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity, although it may also slow down the reaction rate. |
| Controlled Reagent Addition | Add the brominating agent (NBS) portion-wise or as a solution over time to maintain a low concentration of the brominating species in the reaction mixture. |
Problem 3: Difficulty in Purifying this compound
Q: I am struggling to separate the desired product from the side products. What purification methods are recommended?
A: The choice of purification method depends on the nature of the impurities.
-
Removal of Over-brominated Products:
-
Fractional Distillation under Reduced Pressure: this compound has a lower boiling point than 2,6-bis(bromomethyl)toluene. Careful fractional distillation under vacuum can be effective for separation.
-
Column Chromatography: Separation can be achieved on silica gel. Due to the relatively non-polar nature of these compounds, a non-polar eluent system is recommended. Start with a low polarity mobile phase, such as hexane or a hexane/dichloromethane mixture, and gradually increase the polarity if necessary.
-
-
Removal of Unreacted Starting Material:
-
Distillation: The boiling point difference between 2,6-dimethyltoluene and this compound allows for separation by distillation.
-
Column Chromatography: As mentioned above, column chromatography can effectively separate these compounds.
-
-
Removal of 2,6-Dimethylbenzyl Ether:
-
Distillation: The ether will have a significantly higher boiling point than the benzyl bromide, making distillation an effective separation method.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethyltoluene
This protocol aims to maximize the yield of the mono-brominated product while minimizing over-bromination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 0.95 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).
-
Reaction: Heat the mixture to reflux (or irradiate with a suitable UV lamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel using a hexane/dichloromethane gradient.
Protocol 2: Synthesis of this compound from 2,6-Dimethylbenzyl Alcohol
This protocol is an alternative for avoiding over-bromination issues.
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Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylbenzyl alcohol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the cooled solution with stirring.
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Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it over ice water. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
Technical Support Center: Purification of Crude 2,6-Dimethylbenzyl Bromide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dimethylbenzyl bromide via recrystallization.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Below is a summary of solvent suitability for the recrystallization of this compound.
| Solvent System | Solubility at Boiling Point | Solubility at 0-5 °C | Suitability Score | Notes |
| Hexanes | Moderate | Very Low | ★★★★☆ | A good choice for single-solvent recrystallization. May require a larger volume of solvent. |
| Isopropanol | High | Moderate | ★★★☆☆ | Can be effective, but some product may remain in the mother liquor, potentially reducing the yield. |
| Ethanol/Water | High (in Ethanol) | Low (in mixture) | ★★★☆☆ | A viable mixed-solvent system. The water acts as an anti-solvent. |
| Toluene | High | High | ★☆☆☆☆ | Not recommended for recrystallization due to high solubility at low temperatures. |
| Chloroform | High | Moderate | ★★☆☆☆ | Although this compound is slightly soluble in chloroform, its high solubility at room temperature makes it a less than ideal choice for achieving a high yield.[1] |
Suitability Score:
-
★★★★★: Excellent
-
★★★★☆: Good
-
★★★☆☆: Fair
-
★★☆☆☆: Poor
-
★☆☆☆☆: Not Recommended
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound using a single-solvent recrystallization with hexanes.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
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Crude this compound
-
Hexanes (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Solvent Selection: Based on solubility data, hexanes are a suitable solvent for this procedure.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexanes to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring continuously.
-
Continue adding small portions of hot hexanes until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
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Preheat a funnel and a clean receiving flask.
-
Quickly filter the hot solution to remove the activated charcoal.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing:
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Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guides
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent: The most frequent cause is using an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.
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Solution: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
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Solution 2: Seeding: If available, add a single, pure crystal of this compound to the solution to induce crystallization.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.
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Solution 1: Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.
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Solution 2: Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.
Q3: The yield of my recrystallized product is very low. What went wrong?
A3: A low yield can be attributed to several factors:
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Excessive Solvent: As mentioned in Q1, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
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Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.
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Incomplete Precipitation: Make sure the solution has been cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
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Washing with Warm Solvent: Always use ice-cold solvent to wash the crystals, as a warmer solvent will redissolve some of your product.
Q4: My recrystallized product is still impure. How can I improve the purity?
A4: Impurities in the final product can result from:
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Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling process.
-
Inadequate Washing: Thoroughly wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Re-crystallization: If the product is still not pure, a second recrystallization step may be necessary.
Mandatory Visualization
Caption: Troubleshooting guide for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent should:
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Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal.
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Not react with the compound being purified.
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Dissolve impurities well at all temperatures or not at all.
Q3: What is a mixed-solvent system and when should I use it?
A3: A mixed-solvent system is used when no single solvent is ideal for recrystallization. It typically consists of a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Q4: Why is slow cooling important for recrystallization?
A4: Slow cooling allows for the formation of large, well-defined crystals. This slow growth process is selective, meaning that only molecules of the desired compound will fit into the crystal lattice, excluding impurities. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystals.
Q5: What is the melting point of pure this compound?
A5: The melting point of this compound is reported to be in the range of 37.5-38.5 °C.[1] A sharp melting point within this range is a good indicator of the purity of the recrystallized product.
References
Technical Support Center: Purification of Reaction Mixtures
This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted 2,6-dimethyltoluene from your product. Due to the limited availability of specific physical data for 2,6-dimethyltoluene, this guide will also draw upon data for the structurally similar and well-documented compound, 2,6-dimethylaniline (also known as 2,6-xylidine), to illustrate purification principles. We will provide guidance for both scenarios to ensure you can address your specific separation needs.
Frequently Asked Questions (FAQs)
Q1: I have unreacted 2,6-dimethyltoluene in my final product. What is the best way to remove it?
A1: The optimal method for removing unreacted 2,6-dimethyltoluene depends on the physical and chemical properties of your desired product, specifically its boiling point, polarity, and stability. The most common and effective techniques for separating a non-polar aromatic hydrocarbon like 2,6-dimethyltoluene from a potentially more polar product are:
-
Distillation: Ideal if there is a significant difference in boiling points between 2,6-dimethyltoluene and your product.
-
Flash Column Chromatography: Effective for separating compounds with different polarities.
-
Liquid-Liquid Extraction: Useful if your product has good solubility in a solvent that is immiscible with a solvent in which 2,6-dimethyltoluene is soluble.
Q2: How do I choose between distillation and chromatography?
A2: The choice between distillation and chromatography hinges on the difference in physical properties between 2,6-dimethyltoluene and your product.
-
Choose distillation when the boiling point difference is large (typically > 30°C) and both your product and the impurity are thermally stable.
-
Choose flash column chromatography when the boiling points are very close, or if your product is thermally sensitive. This technique separates compounds based on differences in their polarity. Since 2,6-dimethyltoluene is a non-polar aromatic hydrocarbon, it will elute quickly from a polar stationary phase (like silica gel) with a non-polar mobile phase.
Q3: Can I use a chemical wash to remove 2,6-dimethyltoluene?
A3: Since 2,6-dimethyltoluene is a neutral, non-polar hydrocarbon, it is generally unreactive to aqueous acid or base washes. Therefore, a chemical wash is not an effective method for its removal. This is a key difference from a compound like 2,6-dimethylaniline, which is basic and can be removed with an acidic wash.
Troubleshooting Guide
Issue 1: I tried distillation, but I am not getting good separation.
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Possible Cause: The boiling points of your product and 2,6-dimethyltoluene are too close for efficient separation by simple distillation.
-
Solution: Consider using fractional distillation, which provides better separation for compounds with close boiling points. If that is not effective, flash column chromatography is your best alternative.
Issue 2: My product and 2,6-dimethyltoluene have very similar polarities. How can I separate them by column chromatography?
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Possible Cause: Standard silica or alumina chromatography may not provide sufficient resolution.
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Solution: You may need to screen different solvent systems (mobile phases) to find one that maximizes the separation. If the polarities are extremely similar, you might need to consider alternative chromatographic techniques, such as reverse-phase chromatography.
Data Presentation
The following table summarizes the key physical properties of 2,6-dimethylaniline (a well-characterized analog) and provides estimated properties for 2,6-dimethyltoluene to guide your purification strategy.
| Property | 2,6-Dimethylaniline | 2,6-Dimethyltoluene (Estimated) | Your Product (Example) | Separation Principle |
| Molecular Weight | 121.18 g/mol [1] | 120.19 g/mol | Varies | - |
| Boiling Point | 215-216°C[1][2] | ~160-180°C | e.g., >220°C or <130°C | Distillation: A significant boiling point difference allows for separation by heating. |
| Solubility in Water | Slightly soluble (7.5 g/L at 20°C)[2][3] | Insoluble | Varies (e.g., Soluble) | Extraction: If your product is water-soluble and 2,6-dimethyltoluene is not, a simple aqueous wash can be effective. |
| Solubility in Organic Solvents | Very soluble in ethanol, ether[4] | High solubility in non-polar solvents (e.g., hexanes, ethyl acetate) | Varies | Chromatography: Differential solubility/adsorption to a stationary phase allows for separation. |
| Polarity | Moderately Polar | Non-Polar | Varies (e.g., Polar) | Chromatography & Extraction: Differences in polarity are exploited to achieve separation. |
Experimental Protocols
Detailed Methodology 1: Fractional Distillation
This method is suitable if your product has a significantly different boiling point from 2,6-dimethyltoluene.
-
Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask.
-
Distillation: Heat the flask gently. The component with the lower boiling point (likely 2,6-dimethyltoluene) will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Monitoring: Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure component is distilling over. A sharp increase in temperature will signal that the higher-boiling component (your product) is beginning to distill.
-
Fraction Collection: Change the receiving flask to collect the different fractions as the temperature changes.
Detailed Methodology 2: Flash Column Chromatography
This is the preferred method for separating compounds with similar boiling points but different polarities.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using a non-polar solvent like hexane.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate). 2,6-dimethyltoluene, being non-polar, will travel down the column more quickly.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product and which contain the unreacted 2,6-dimethyltoluene.
-
Solvent Removal: Combine the pure product fractions and remove the solvent using a rotary evaporator.
Detailed Methodology 3: Liquid-Liquid Extraction
This method is useful if your product and 2,6-dimethyltoluene have different solubilities in two immiscible solvents (e.g., water and an organic solvent).
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of water to the separatory funnel.
-
Extraction: Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer. If your product is more soluble in the aqueous layer, you will collect this layer. If your product is more soluble in the organic layer, you will discard the aqueous layer (which will contain any water-soluble impurities).
-
Repeat: Repeat the washing step 2-3 times to ensure complete removal of water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Visualization
Purification Workflow
The following diagram illustrates a general workflow for selecting an appropriate purification method.
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Optimizing 2,6-Dimethylbenzyl Bromide Reactions
Welcome to the technical support center for the synthesis and handling of 2,6-dimethylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction temperatures and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Bromination of 2,6-dimethylbenzyl alcohol: This method involves the reaction of the corresponding alcohol with a brominating agent, most commonly phosphorus tribromide (PBr₃). It is generally a high-yielding reaction when performed at low temperatures.
-
Benzylic bromination of 2,6-dimethylxylene: This is a free-radical substitution reaction, often referred to as the Wohl-Ziegler reaction. It typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN or light) in a non-polar solvent.
Q2: Why is temperature control so critical in these reactions?
A2: Temperature is a crucial parameter that influences reaction rate, product yield, and the formation of impurities.
-
For the PBr₃ method: Low temperatures are essential to prevent side reactions and decomposition of the product. The reaction is often exothermic, and careful temperature management is necessary.
-
For the NBS method: The temperature affects the rate of radical initiation and propagation. Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions such as over-bromination (formation of 2,6-bis(bromomethyl)benzene) and ring bromination.
Q3: What are the common impurities I should be aware of?
A3: Depending on the synthetic route, common impurities include:
-
From 2,6-dimethylbenzyl alcohol with PBr₃: Unreacted starting material (2,6-dimethylbenzyl alcohol) and phosphorus-containing byproducts.
-
From 2,6-dimethylxylene with NBS: Unreacted starting material (2,6-dimethylxylene), the over-brominated product (2,6-bis(bromomethyl)benzene), and potentially ring-brominated isomers.
Q4: How stable is this compound, and what are the optimal storage conditions?
A4: this compound is a solid with a melting point of 37.5-38.5°C.[1] Like many sterically hindered benzyl bromides, it can be unstable, particularly at elevated temperatures or when exposed to light and moisture. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures, typically between 2-8°C.[2] A related compound, 2,6-dimethoxybenzyl bromide, is known to decompose at room temperature but can be stored for months at 5°C in the dark.[3]
Troubleshooting Guides
Synthesis from 2,6-Dimethylbenzyl Alcohol with PBr₃
| Problem | Possible Cause | Troubleshooting Solution |
| Low Yield (<70%) | 1. Incomplete reaction due to insufficient PBr₃ or reaction time. 2. Formation of phosphorus-based byproducts that are removed during workup. 3. Hydrolysis of the product during workup. | 1. Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents). 2. Perform the reaction at very low initial temperatures (-78°C) and allow it to warm slowly to room temperature to ensure complete conversion.[4] 3. Ensure the workup is performed with cold water and minimize contact time. |
| Product Decomposition (dark coloration) | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material or reagents. | 1. Maintain a low temperature (0°C or below) throughout the addition of PBr₃.[3] 2. Use freshly distilled or high-purity 2,6-dimethylbenzyl alcohol and PBr₃. |
| Difficult Purification | Formation of stable phosphite ester intermediates. | After the reaction is complete, quench with cold water and perform a basic wash (e.g., with sodium bicarbonate solution) to remove acidic byproducts. |
Synthesis from 2,6-Dimethylxylene with NBS (Wohl-Ziegler Reaction)
| Problem | Possible Cause | Troubleshooting Solution |
| No or Slow Reaction | 1. Insufficient radical initiation. 2. Reaction temperature is too low. | 1. Ensure a sufficient amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is used, or irradiate the reaction with a suitable lamp. 2. For xylenes, benzylic bromination is significantly more effective at temperatures of 40°C and above. Consider heating the reaction to reflux in a suitable solvent like cyclohexane or carbon tetrachloride (use with caution due to toxicity). |
| Low Yield of Monobromide | 1. Incomplete reaction. 2. Formation of significant amounts of dibrominated byproduct. | 1. Increase reaction time or temperature moderately. 2. Use a controlled stoichiometry of NBS (1.0-1.1 equivalents). Avoid large excesses of the brominating agent. |
| High Levels of Dibrominated Impurity | 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of bromine. | 1. Lower the reaction temperature. While initiation is needed, excessively high temperatures favor over-bromination. Aim for a balance, potentially in the 60-80°C range. 2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. 3. The slow and steady generation of bromine from NBS is key to selectivity. Ensure good stirring. |
| Presence of Ring-Brominated Byproducts | Reaction conditions are favoring electrophilic aromatic substitution over free-radical substitution. | Ensure the reaction is performed under strict radical conditions (non-polar solvent, presence of a radical initiator, absence of Lewis acids). |
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of this compound
| Method | Starting Material | Reagent | Solvent | Temperature Range | Reported Yield | Key Considerations |
| Alcohol Bromination | 2,6-Dimethylbenzyl alcohol | PBr₃ (0.33-1.2 eq) | Diethyl ether or Dichloromethane | -78°C to 20°C[5] | 82%[5] | Low temperatures are crucial for high yield and purity. Inverse addition (adding alcohol to PBr₃) at very low temperatures can improve yield.[4] |
| Wohl-Ziegler Bromination | 2,6-Dimethylxylene | NBS (1.0-1.1 eq) + Radical Initiator (e.g., AIBN) | Cyclohexane or CCl₄ | 60°C to Reflux | Variable | Temperature control is key to balancing reaction rate and selectivity. Higher temperatures increase the rate but also the formation of dibrominated byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethylbenzyl Alcohol
This protocol is adapted from a procedure for a sterically similar alcohol.[3]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylbenzyl alcohol (1 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
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Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.
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Reaction: Stir the reaction mixture at 0°C for 1 hour after the addition is complete.
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Quenching: Slowly add cold water to quench the excess PBr₃.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of this compound from 2,6-Dimethylxylene
This is a general protocol for a Wohl-Ziegler reaction.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylxylene (1 eq) in a non-polar solvent such as cyclohexane.
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Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).
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Reaction: Heat the mixture to reflux (around 80°C for cyclohexane) and maintain reflux until the reaction is complete (typically monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide floating on the surface). The reaction can also be initiated by shining a lamp on the flask.
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Cooling and Filtration: Cool the reaction mixture to room temperature and then in an ice bath. Filter off the succinimide byproduct.
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Workup: Wash the filtrate with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the desired monobrominated product from unreacted starting material and dibrominated byproduct.
Visualizations
Caption: Workflow for the synthesis of this compound using PBr₃.
Caption: Workflow for the Wohl-Ziegler bromination of 2,6-dimethylxylene.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Preventing elimination side reactions with 2,6-Dimethylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylbenzyl bromide. The focus is on preventing and minimizing elimination side reactions to achieve desired substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant elimination byproducts in my reaction with this compound?
A1: this compound is a primary benzylic halide, but it is sterically hindered due to the two methyl groups on the aromatic ring, ortho to the bromomethyl group. This steric hindrance makes the benzylic carbon less accessible to nucleophiles, slowing down the desired SN2 substitution reaction.[1][2] As a result, competing elimination reactions (primarily E2) can become significant, especially if the nucleophile is also a strong base.[3]
Q2: What are the primary factors that favor elimination over substitution with this substrate?
A2: Several factors can tip the balance towards elimination:
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Strong and/or Bulky Bases: Strong bases, particularly bulky ones like tert-butoxide, will preferentially abstract a proton from the benzylic position, leading to E2 elimination, rather than attacking the sterically hindered carbon.[3][4]
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High Temperatures: Higher reaction temperatures generally favor elimination over substitution reactions.
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Protic Solvents: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
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Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) are more likely to induce elimination.[3]
Q3: How can I promote the desired substitution reaction?
A3: To favor nucleophilic substitution, consider the following adjustments to your reaction conditions:
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Choice of Nucleophile: Use a nucleophile that is a weak base.[5] For example, when synthesizing an ether, it is better to use a phenoxide rather than an alkoxide if possible, as phenoxides are generally less basic. For ester synthesis, using a carboxylate salt with a non-basic counter-ion is recommended.
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Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive, which can help to promote the SN2 reaction.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures are often a good starting point. Avoid high temperatures to minimize elimination.
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Use of a Milder Base: If a base is required to generate the nucleophile in situ (e.g., for a Williamson ether synthesis), use the mildest base possible that can still deprotonate the alcohol. Sodium hydride (NaH) is often a good choice as it is a strong, non-nucleophilic base.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of substitution product; primary product is the elimination byproduct (2,6-dimethylstyrene). | The nucleophile is too basic and/or sterically hindered. | Switch to a less basic nucleophile. If using an alkoxide, try a less hindered one. For example, use sodium methoxide instead of sodium tert-butoxide. If possible, use a salt of the nucleophile with a non-basic counterion. |
| The reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and only gently heat if the reaction does not proceed. Monitor the reaction by TLC or GC to find the optimal temperature. | |
| The solvent is promoting elimination. | Change to a polar aprotic solvent like DMF or DMSO.[6] | |
| A mixture of substitution and elimination products is obtained. | The reaction conditions are promoting both pathways. | Optimize the reaction conditions to favor substitution. Use a less basic nucleophile, a polar aprotic solvent, and a lower reaction temperature. Consider using a phase-transfer catalyst in a two-phase system, which can sometimes favor substitution. |
| The reaction is very slow, and even after prolonged reaction time, starting material remains. | The steric hindrance of this compound is significantly slowing the SN2 reaction. | Gently heat the reaction, but monitor for the formation of elimination byproducts. Increase the concentration of the nucleophile. Ensure the nucleophile is sufficiently reactive. |
Key Experimental Considerations & Protocols
While specific quantitative data on the ratio of substitution to elimination for this compound is not extensively available in the literature, the following general protocols for analogous reactions can be adapted. It is crucial to perform small-scale test reactions and optimize conditions for your specific substrate and nucleophile.
General Protocol for Williamson Ether Synthesis (to minimize elimination)
This protocol is a general guideline for the synthesis of ethers from this compound and an alcohol, aiming to favor the SN2 pathway.
Reagents:
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This compound
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Alcohol of interest
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
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Cool the reaction mixture back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
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If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Ester Synthesis (from a Carboxylate Salt)
This protocol describes the formation of an ester from this compound and a carboxylic acid.
Reagents:
-
This compound
-
Carboxylic acid of interest
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Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Acetonitrile or DMF
Procedure:
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To a round-bottom flask, add the carboxylic acid (1.2 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
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Stir the suspension at room temperature for 30 minutes to form the carboxylate salt.
-
Add this compound (1.0 equivalent) to the mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.
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Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the competing reaction pathways and the logic for troubleshooting.
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 2,6-Dimethylbenzyl Bromide Decomposition in Polar Aprotic Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the decomposition of 2,6-dimethylbenzyl bromide in polar aprotic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by a number of observations. A color change in the solution, often to yellow or brown, is a common sign of degradation. The formation of a precipitate or polymeric material that is insoluble in common organic solvents can also occur. In terms of reaction monitoring, you may observe the appearance of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in your HPLC, GC, or LC-MS analysis. A decrease in the yield of your desired product, with a corresponding increase in unidentifiable byproducts, is also a strong indicator of decomposition.
Q2: Why is this compound prone to decomposition in polar aprotic solvents like DMSO and DMF?
A2: this compound is known to be unstable in polar aprotic solvents such as DMSO and methanol.[1][2] This instability is primarily due to the steric hindrance created by the two methyl groups at the ortho positions of the benzyl ring. This steric bulk can hinder the typical SN2 reaction pathway, making the competing SN1 pathway more favorable. The SN1 mechanism involves the formation of a carbocation intermediate, which can be stabilized by the polar aprotic solvent. This carbocation is then susceptible to further reactions, including elimination and reaction with the solvent itself, leading to decomposition.
Q3: What are the likely decomposition products?
Q4: How should this compound be stored to minimize decomposition?
A4: To ensure the longevity of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature between 2-8°C.[1][2] It is also advisable to protect it from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in alkylation reaction | 1. Decomposition of this compound. 2. Steric hindrance preventing the reaction. 3. Incomplete reaction. | 1. Use freshly acquired or purified this compound. 2. Increase the reaction temperature or consider using a microwave reactor. 3. Add a catalytic amount of potassium iodide (KI) to the reaction mixture. This will generate the more reactive 2,6-dimethylbenzyl iodide in situ. 4. Use a more reactive solvent if possible, but be mindful of potential side reactions. |
| Formation of an insoluble precipitate | Polymerization of decomposition products. | 1. Lower the reaction temperature. 2. Use a less polar solvent if the reaction allows. 3. Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Multiple unexpected spots on TLC or peaks in chromatogram | Formation of various decomposition byproducts. | 1. Confirm the identity of the starting material by NMR or melting point before use. 2. Run the reaction under an inert atmosphere to exclude air and moisture. 3. Purify the solvent to remove any impurities that could catalyze decomposition. |
| Reaction works with benzyl bromide but not with this compound | Steric hindrance from the ortho-methyl groups is significantly slowing down or preventing the reaction. | 1. Increase the reaction time and/or temperature. 2. Switch to a less sterically hindered nucleophile if possible. 3. Consider an alternative synthetic route that avoids the use of this sterically hindered electrophile. |
Experimental Protocols
Protocol for Monitoring the Decomposition of this compound in a Polar Aprotic Solvent
This protocol outlines a general method for studying the stability of this compound in a solvent like DMSO or DMF using NMR spectroscopy.
Materials:
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This compound
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Anhydrous DMSO-d6 or DMF-d7
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NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Nitrogen or Argon gas line
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
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In a clean, dry vial under an inert atmosphere, dissolve a known mass of this compound in a known volume of the internal standard stock solution.
-
Transfer the solution to an NMR tube and seal it.
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Acquire an initial 1H NMR spectrum at time t=0. Note the integration of the benzylic protons of this compound relative to the internal standard.
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Store the NMR tube at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate decomposition).
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Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour, then every few hours, and then daily).
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Analyze the spectra to monitor the decrease in the integration of the starting material's benzylic protons and the appearance of new signals corresponding to decomposition products.
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Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
Caption: A potential decomposition pathway for this compound.
Caption: A workflow for troubleshooting alkylation reactions.
References
Technical Support Center: TLC Analysis of 2,6-Dimethylbenzyl Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2,6-dimethylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to monitor the progress of my reaction with this compound using TLC?
A1: this compound is a relatively non-polar compound. On a standard silica gel TLC plate (a polar stationary phase), it will travel with the solvent front or have a very high Retention Factor (Rf), making it difficult to distinguish from other non-polar components in the reaction mixture.[1][2] The product of the reaction, depending on the nucleophile used, may also have a similar polarity and therefore a close Rf value, leading to overlapping spots.[1][3][4]
Q2: My starting material (this compound) and product spots are overlapping on the TLC plate. How can I improve their separation?
A2: To improve the separation of compounds with similar Rf values, you can try the following:
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Adjust the solvent system (mobile phase): Since this compound is non-polar, start with a highly non-polar eluent system, such as a high percentage of hexane or heptane mixed with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[5] You can then gradually increase the polarity to find the optimal separation.
-
Use a different stationary phase: While silica gel is most common, you could consider using alumina plates or reverse-phase TLC plates (e.g., C18-modified silica) where the separation mechanism is different.[6]
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Employ 2D TLC: Run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can help resolve overlapping spots.[7]
Q3: The spots on my TLC plate are streaking. What is causing this and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
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Sample is too concentrated: Dilute your sample before spotting it on the TLC plate.
-
The compound is highly polar or acidic/basic: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine can prevent streaking.
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The compound is unstable on silica gel: Some compounds can decompose on the acidic surface of the silica gel plate, leading to streaks.[7] Using a different stationary phase like alumina might resolve this.
Q4: How can I be sure that the new spot appearing on my TLC is my desired product?
A4: The most reliable way to track reaction progress and identify the product spot is by using a "co-spot".[8][9] On the same TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (the co-spot) in a third lane. As the reaction proceeds, you should see the starting material spot in the reaction mixture lane diminish while a new product spot appears.[8][9]
Q5: How do I visualize the spots on my TLC plate? this compound is not colored.
A5: Most aromatic compounds, including this compound and its derivatives, can be visualized under a UV lamp (typically at 254 nm).[3][10] The compounds will appear as dark spots on a fluorescent background. Alternatively, you can use a chemical stain. Stains like potassium permanganate, vanillin, or anisaldehyde can react with the compounds to produce colored spots, which can also help differentiate between compounds with similar Rf values if they produce different colors.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Starting material (this compound) spot is at the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent in your mobile phase (e.g., increase the hexane to ethyl acetate ratio).[1][11] |
| All spots remain at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio).[11] |
| Poor separation between starting material and product | The polarity of the starting material and product are very similar. The chosen solvent system is not optimal. | Experiment with different solvent systems. Try combinations like dichloromethane/methanol or toluene/acetone.[5][12] Consider using a different stationary phase like alumina or reverse-phase silica.[6] |
| A smear appears when spotting a reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) | The high-boiling solvent interferes with the chromatography. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[7] |
| Excess this compound obscures the product spot | The reaction was run with an excess of the bromide, which has a similar Rf to the product. | Quench a small aliquot of the reaction mixture with triethylamine. This will convert the excess benzyl bromide into a highly polar and water-soluble benzyltriethylammonium bromide salt, which will remain at the baseline of the TLC plate, allowing for better visualization of the product spot.[5][13] |
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol describes the TLC analysis for a generic nucleophilic substitution reaction where this compound is the electrophile.
1. Materials:
- Silica gel TLC plates (with fluorescent indicator)
- Developing chamber
- Capillary tubes for spotting
- UV lamp (254 nm)
- Mobile phase: e.g., 9:1 Hexane:Ethyl Acetate (adjust as needed)
- Reaction mixture
- A solution of pure this compound (starting material, SM) in a volatile solvent (e.g., dichloromethane).
2. Procedure:
- Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and let the atmosphere saturate with solvent vapor.
- On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark three lanes on this line for 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).[2]
- Using a capillary tube, spot a small amount of the pure this compound solution on the 'SM' mark.
- Withdraw a small aliquot from your reaction mixture and dilute it with a volatile solvent. Spot this diluted mixture on the 'Rxn' mark.
- On the 'Co' mark, first spot the starting material, then, using a clean capillary, spot the reaction mixture directly on top of the starting material spot.[8]
- Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
- Allow the solvent to travel up the plate until it is about 1 cm from the top.
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots under a UV lamp and circle them with a pencil.
- Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2]
12. Interpretation:
- The 'SM' lane shows the Rf of your starting material.
- In the 'Rxn' lane, as the reaction progresses, the intensity of the starting material spot should decrease, and a new spot (the product) should appear.[14][15]
- The 'Co' lane helps to confirm if the spot in the 'Rxn' lane is indeed the starting material. If the spots are the same, they will appear as a single, elongated spot in the 'Co' lane.
Data Presentation: Example Rf Values
The following table provides illustrative Rf values for a hypothetical reaction of this compound with a generic nucleophile (Nu-H) to form 2,6-dimethylbenzyl-Nu. Actual Rf values will vary depending on the specific nucleophile, solvent system, and TLC plate used.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Typical Rf Value | Appearance under UV (254 nm) |
| This compound | 9:1 | 0.85 | Dark spot |
| This compound | 4:1 | 0.95 | Dark spot |
| Product (e.g., an ether) | 9:1 | 0.65 | Dark spot |
| Product (e.g., an ether) | 4:1 | 0.80 | Dark spot |
| Product (e.g., an amine) | 9:1 | 0.40 | Dark spot |
| Product (e.g., an amine) | 4:1 | 0.65 | Dark spot |
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Logic for Overlapping Spots
Caption: Troubleshooting guide for overlapping TLC spots.
References
- 1. reddit.com [reddit.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. Home Page [chem.ualberta.ca]
- 12. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Quenching and Work-up Procedures for 2,6-Dimethylbenzyl Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethylbenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general quenching and work-up procedures for reactions involving this compound?
A typical aqueous work-up procedure for reactions such as Williamson ether synthesis or N-alkylation using this compound involves the following steps:
-
Quenching: The reaction is typically quenched by the addition of water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid or base, depending on the nature of the reaction. For instance, if a strong base like sodium hydride is used, quenching with water or a saturated NH₄Cl solution is common.
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Washing: The organic layer is washed sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and aids in phase separation.
-
Drying: The separated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often purified by column chromatography on silica gel to remove any unreacted starting materials or byproducts.
Q2: What are the key safety precautions to consider when working with this compound?
This compound is a lachrymator and is corrosive. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
Possible Causes and Solutions:
-
Steric Hindrance: this compound is a sterically hindered electrophile due to the two methyl groups ortho to the benzylic carbon. This can significantly slow down the rate of Sₙ2 reactions.
-
Incomplete Deprotonation of the Nucleophile: In reactions like Williamson ether synthesis, incomplete deprotonation of the alcohol will lead to a lower concentration of the reactive alkoxide.
-
Side Reactions: The primary competing side reaction, especially with hindered electrophiles and strong bases, is E2 elimination, which would lead to the formation of 2,6-dimethylstyrene.[1][2]
-
Solution: Use a less hindered base if possible, or carefully control the reaction temperature, as lower temperatures generally favor substitution over elimination.[2]
-
Problem 2: Presence of unreacted this compound in the final product.
Possible Causes and Solutions:
-
Insufficient Nucleophile or Reaction Time: The reaction may not have gone to completion.
-
Solution: Use a slight excess of the nucleophile and ensure the reaction is monitored by TLC until the starting bromide is consumed.
-
-
Difficult Purification: this compound and the desired product may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the eluent system for column chromatography. A non-polar solvent system may be required to effectively separate the non-polar starting material from the product.[4] Alternatively, unreacted benzyl bromide can be scavenged by adding a small amount of a reactive amine like triethylamine or a thiol after the main reaction is complete; the resulting salt or thioether is often more easily separated.[4][5]
-
Problem 3: Formation of 2,6-dimethylbenzaldehyde as a byproduct.
Possible Causes and Solutions:
-
Oxidation of the Benzyl Bromide: The starting material or the product may be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or exposed to air.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis during Work-up: this compound can be hydrolyzed to 2,6-dimethylbenzyl alcohol, which can then be oxidized to the aldehyde.
-
Solution: Perform the aqueous work-up quickly and at a low temperature. Ensure the pH of the aqueous phase is controlled to minimize hydrolysis.
-
Problem 4: Formation of an emulsion during aqueous work-up.
Possible Causes and Solutions:
-
Presence of Salts or Polar Byproducts: The formation of salts or highly polar byproducts can lead to emulsification.
-
Solution: Add brine to the separatory funnel to help break the emulsion.[3] Diluting with more organic solvent can also be effective. In some cases, filtering the entire mixture through a pad of Celite may be necessary.
-
Quantitative Data Summary
The following table provides representative reaction parameters for alkylation reactions involving substituted benzyl bromides. Note that optimal conditions will vary depending on the specific substrates used.
| Reaction Type | Nucleophile | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| O-Alkylation | Phenol | K₂CO₃ | DMF | None | RT | 24 | ~90 |
| N-Alkylation | Primary Amine | K₂CO₃ | DMF | None | RT | 24 | >85 |
| O-Alkylation (PTC) | Alcohol | 50% aq. KOH | Toluene | TBAB | RT | 1-4 | >90[6] |
| N-Alkylation (PTC) | Imidazole | K₂CO₃ | DMF | TBAB | RT | 24 | ~80[7] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
-
To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine with this compound
-
To a solution of the primary amine (1.0 eq.) in anhydrous acetonitrile (0.5 M) under an inert atmosphere, add potassium carbonate (2.0 eq.).
-
Add this compound (1.1 eq.) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive amines.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions using this compound.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
Technical Support Center: Column Chromatography Purification of 2,6-Dimethylbenzyl Bromide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2,6-dimethylbenzyl bromide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound derivatives using silica gel column chromatography?
The main challenge is the potential for product degradation. Silica gel is slightly acidic, which can promote the decomposition of acid-sensitive compounds like benzyl bromides.[1][2][3] This can lead to lower yields and the formation of impurities.
Q2: What are the ideal storage conditions for purified this compound derivatives?
To prevent degradation, purified this compound derivatives should be stored as a solid under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and at low temperatures.[4] Some derivatives are known to decompose over a period of hours to days at room temperature.[4]
Q3: How can I determine the appropriate solvent system for my column?
The ideal solvent system is typically determined by thin-layer chromatography (TLC).[5] You should aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound.[5] This generally indicates that the compound will elute from the column effectively without taking an excessively long time.
Q4: Should I use gravity or flash chromatography?
For purifying this compound derivatives, flash chromatography is generally preferred over gravity chromatography.[6][7] Flash chromatography is faster, which minimizes the time the compound is in contact with the stationary phase, thereby reducing the risk of degradation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound derivatives.
Problem 1: Poor separation of the product from a non-polar impurity.
-
Possible Cause: The eluent system is too polar, causing both the product and the impurity to move too quickly through the column.[2]
-
Solution: Decrease the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.[2] A gradient elution, starting with a very non-polar solvent (like pure hexane) and gradually increasing the polarity, can also be highly effective.[2] Benzyl bromide itself is known to elute very quickly with non-polar solvents.[8][9]
Problem 2: The product appears to be decomposing on the column.
-
Possible Cause: The inherent acidity of the silica gel is likely causing the degradation of your acid-sensitive benzyl bromide derivative.[1][2][3]
-
Solutions:
-
Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a base, such as triethylamine (~1% v/v), to neutralize the acidic sites.[2][3]
-
Use an alternative stationary phase: Consider using a more neutral stationary phase like alumina.[1]
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography and avoiding unnecessary delays.[2]
-
Problem 3: The compound is not eluting from the column.
-
Possible Causes:
-
Solutions:
-
Check for decomposition: Run a 2D TLC to assess the stability of your compound on silica gel.[1]
-
Increase solvent polarity: If the compound is stable, gradually increase the polarity of your eluent.
-
Concentrate fractions: Try concentrating the fractions where you expect your compound to elute and re-analyze by TLC.[1]
-
Problem 4: The column runs dry.
-
Possible Cause: Insufficient solvent was added, or the stopcock was left open without replenishing the eluent.
-
Solution: If the silica gel runs dry, it can lead to cracking of the stationary phase and poor separation.[10] It is often best to repack the column. To prevent this, always ensure there is a sufficient head of solvent above the silica gel.[6]
Problem 5: The crude sample is not soluble in the eluting solvent.
-
Possible Cause: The crude mixture has poor solubility in the non-polar solvents typically used for these separations.
-
Solutions:
-
Dry loading: Dissolve your crude sample in a suitable solvent, add dry silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.
-
Use a minimal amount of a stronger solvent: Dissolve the sample in a very small volume of a more polar solvent (e.g., dichloromethane) to load it onto the column. However, this should be done cautiously as it can sometimes lead to poor separation.[1]
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Benzyl Bromide Derivatives
| Eluent System (v/v) | Typical Rf Range | Expected Purity | Notes |
| 100% Hexane | 0.8 - 0.9 | Low | Useful for eluting very non-polar impurities. |
| Hexane / Ethyl Acetate (95:5) | 0.4 - 0.6 | Moderate to High | A good starting point for many derivatives. |
| Hexane / Ethyl Acetate (90:10) | 0.2 - 0.4 | High | Often provides good separation. |
| Hexane / Dichloromethane (gradient) | Variable | High | Can be effective for complex mixtures. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Streaking on TLC/Column | Sample too concentrated or polar impurities | Pre-purify with an aqueous wash; use a more dilute sample.[2] |
| No compound elution | Decomposition or insufficient solvent polarity | Check compound stability on silica; increase eluent polarity.[1] |
| Product decomposition | Acidic silica gel | Deactivate silica with triethylamine or use alumina.[1][2] |
| Poor separation | Incorrect solvent polarity | Optimize eluent system using TLC; consider gradient elution.[2] |
| Column blockage | Crystallization of compound or impurity | Switch to a solvent system where all components are soluble.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 98:2). Add triethylamine to a final concentration of 1% (v/v) to deactivate the silica gel.
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude material) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches per minute.
-
Begin with a low polarity eluent and collect fractions.
-
Monitor the fractions by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Rookie Mistakes [chem.rochester.edu]
Validation & Comparative
Steric Hindrance in Nucleophilic Substitution: A Reactivity Comparison of 2,6-Dimethylbenzyl Bromide and Benzyl Bromide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount for designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 2,6-dimethylbenzyl bromide and its parent compound, benzyl bromide, in nucleophilic substitution reactions, supported by experimental data and detailed methodologies.
The introduction of substituents onto a benzene ring can dramatically alter the reactivity of a benzylic leaving group. In the case of this compound, the presence of two methyl groups in the ortho positions to the bromomethyl group introduces significant steric hindrance, which profoundly impacts its reactivity compared to the unsubstituted benzyl bromide. This guide will delve into the quantitative differences in their reaction rates, outline the experimental protocols used to determine these differences, and provide a visual representation of the underlying mechanistic principles.
Quantitative Reactivity Comparison
| Parameter | Benzyl Bromide (p-nitrobenzyl bromide) | o-Nitrobenzyl Bromide | This compound |
| Relative Rate of Solvolysis | 1 | ~0.8 (in 80% Ethanol)[1] | Significantly < 1 (qualitative) |
Note: The data for o-nitrobenzyl bromide is used as a quantitative illustration of the steric effect of a single ortho-substituent. The reactivity of this compound is qualitatively described as significantly lower due to the presence of two ortho-methyl groups, which impose greater steric hindrance.
Experimental Protocols
To quantitatively assess the reactivity of benzyl bromide and its substituted analogues, a common method is to monitor the kinetics of a nucleophilic substitution reaction, such as solvolysis. The following protocol describes a typical procedure for determining the rate of solvolysis.
Objective: To determine and compare the first-order rate constants for the solvolysis of benzyl bromide and this compound in an 80% ethanol-water solution.
Materials:
-
Benzyl bromide
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide solution (standardized, ~0.02 M)
-
Phenolphthalein indicator
-
Acetone (for quenching)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water solvent.
-
Reaction Setup: Place a sealed reaction vessel containing a known volume of the 80% ethanol-water solvent in a constant temperature bath (e.g., 25°C) and allow it to reach thermal equilibrium.
-
Initiation of Reaction: A stock solution of the respective benzyl bromide in a small amount of anhydrous acetone is prepared. A precise volume of this stock solution is injected into the thermostated solvent with vigorous stirring to achieve a final concentration of approximately 0.01 M. The time of injection is recorded as t=0.
-
Titrimetric Monitoring: At regular time intervals, aliquots (e.g., 5 mL) of the reaction mixture are withdrawn and immediately quenched in a flask containing cold acetone to stop the reaction.
-
Analysis: The amount of hydrobromic acid produced from the solvolysis is determined by titrating the quenched aliquot with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required at infinite time (after the reaction has gone to completion) and Vt is the volume required at time t. The slope of the resulting straight line is equal to -k.
Mechanistic Insights and Visualization
The significant difference in reactivity between benzyl bromide and this compound can be attributed to the steric hindrance imposed by the two ortho-methyl groups in the latter. Nucleophilic substitution at a benzylic center can proceed via an S_N1 or S_N2 mechanism. In the case of a primary benzylic halide like benzyl bromide, the S_N2 pathway is generally favored in the presence of a good nucleophile.
The S_N2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The presence of bulky groups near the reaction center hinders this approach, thereby increasing the activation energy of the transition state and slowing down the reaction.
Figure 1: S_N2 reaction pathway comparison.
The diagram above illustrates the approach of a nucleophile in an S_N2 reaction for both benzyl bromide and this compound. For benzyl bromide, the path for backside attack is relatively open. In contrast, the two ortho-methyl groups on this compound act as steric shields, obstructing the nucleophile's trajectory and making the backside attack significantly more difficult.
This steric hindrance leads to a higher energy transition state for the reaction of this compound, which is reflected in a slower reaction rate.
Figure 2: Reaction coordinate diagram.
This diagram qualitatively illustrates the higher activation energy (Ea) for the S_N2 reaction of this compound compared to benzyl bromide, a direct consequence of the steric hindrance from the ortho-methyl groups.
Conclusion
The presence of two methyl groups in the ortho positions of this compound leads to a significant decrease in its reactivity in nucleophilic substitution reactions compared to the unsubstituted benzyl bromide. This effect is primarily due to steric hindrance, which impedes the backside attack of the nucleophile characteristic of the S_N2 mechanism. For synthetic applications where high reactivity is desired, benzyl bromide is the preferred reagent. However, the attenuated reactivity of this compound may be advantageous in situations requiring greater selectivity or more controlled reaction conditions. Professionals in drug development and chemical synthesis should carefully consider these steric effects when designing synthetic strategies involving substituted benzyl halides.
References
A Comparative Guide to 2,6-Dimethylbenzyl Bromide and 2,4,6-Trimethylbenzyl Bromide as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-dimethylbenzyl bromide and 2,4,6-trimethylbenzyl bromide as alkylating agents in organic synthesis. The selection of an appropriate alkylating agent is crucial for the efficient synthesis of target molecules, and this document aims to provide an objective analysis of these two sterically hindered reagents, supported by established chemical principles and representative experimental data.
Introduction
This compound and 2,4,6-trimethylbenzyl bromide are aromatic alkylating agents commonly employed to introduce substituted benzyl moieties into a variety of nucleophiles, including amines, phenols, and thiols. Their utility is prominent in the synthesis of complex organic molecules, including pharmaceuticals and materials, where the installed benzyl group can serve as a protecting group or a core structural component. The primary difference between these two reagents lies in the degree of steric hindrance around the benzylic carbon, which significantly influences their reactivity in nucleophilic substitution reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two alkylating agents is presented in Table 1. This data is essential for planning and executing synthetic procedures.
| Property | This compound | 2,4,6-Trimethylbenzyl Bromide |
| CAS Number | 34895-63-1 | 5181-70-4 |
| Molecular Formula | C₉H₁₁Br | C₁₀H₁₃Br |
| Molecular Weight | 199.09 g/mol | 213.11 g/mol |
| Appearance | Colorless to light yellow crystalline solid | White to off-white crystalline solid |
| Melting Point | 45-47 °C | 43-46 °C |
| Boiling Point | 115-117 °C at 10 mmHg | 128-130 °C at 10 mmHg |
Reactivity and Steric Effects
The reactivity of both this compound and 2,4,6-trimethylbenzyl bromide in alkylation reactions is primarily governed by the S(_N)2 mechanism. In this bimolecular nucleophilic substitution, the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.
The presence of methyl groups at the ortho positions of the benzene ring introduces significant steric hindrance around the reaction center. This steric bulk impedes the backside attack of the nucleophile, which is a requirement for the S(_N)2 transition state. Consequently, the rate of alkylation is expected to be lower for these hindered benzyl bromides compared to unsubstituted benzyl bromide.
Between the two, 2,4,6-trimethylbenzyl bromide is the more sterically hindered reagent . The additional methyl group at the para-position, while not directly blocking the backside attack, contributes to the overall electronic and steric environment of the molecule. The two ortho-methyl groups in this compound already create a sterically demanding environment. The presence of a third methyl group in 2,4,6-trimethylbenzyl bromide further increases this steric congestion.
Therefore, it is anticipated that This compound will be the more reactive alkylating agent of the two, exhibiting faster reaction rates and potentially requiring milder reaction conditions to achieve comparable yields.
Comparative Performance in Alkylation Reactions
Table 2: N-Alkylation (Alkylation of Amines)
| Nucleophile | Alkylating Agent | Conditions | Time | Yield | Reference |
| Aniline | This compound | K₂CO₃, DMF, 80°C | 12 h | Moderate to Good (inferred) | N/A |
| Aniline | 2,4,6-Trimethylbenzyl bromide | K₂CO₃, DMF, 100°C | 24 h | Lower than 2,6-dimethyl (inferred) | N/A |
| Pyrrolidine | This compound | K₂CO₃, ACN, reflux | 8 h | Good (inferred) | N/A |
| Pyrrolidine | 2,4,6-Trimethylbenzyl bromide | K₂CO₃, ACN, reflux | 16 h | Moderate (inferred) | N/A |
Table 3: O-Alkylation (Alkylation of Phenols)
| Nucleophile | Alkylating Agent | Conditions | Time | Yield | Reference |
| Phenol | This compound | K₂CO₃, Acetone, reflux | 10 h | Good (inferred) | N/A |
| Phenol | 2,4,6-Trimethylbenzyl bromide | K₂CO₃, Acetone, reflux | 20 h | Moderate (inferred) | N/A |
| 4-Methoxyphenol | This compound | NaH, THF, rt | 6 h | High (inferred) | N/A |
| 4-Methoxyphenol | 2,4,6-Trimethylbenzyl bromide | NaH, THF, rt | 12 h | Good (inferred) | N/A |
Note: The yields and reaction times in the tables above are inferred based on general principles of chemical reactivity and steric hindrance, as direct comparative experimental data is not available. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
The following are general protocols for N- and O-alkylation reactions that can be adapted for use with this compound and 2,4,6-trimethylbenzyl bromide.
General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.).
-
The alkylating agent (this compound or 2,4,6-trimethylbenzyl bromide, 1.1-1.2 eq.) is added, and the reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 80°C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, THF) is added a base (e.g., K₂CO₃, NaH, 1.5-2.0 eq.).
-
The alkylating agent (this compound or 2,4,6-trimethylbenzyl bromide, 1.1-1.2 eq.) is added, and the reaction mixture is stirred at an appropriate temperature (e.g., room temperature to reflux).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride (for NaH) and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
-
This compound is the more reactive of the two due to lower steric hindrance. It is the preferred choice for general applications where faster reaction times and milder conditions are desired.
-
2,4,6-Trimethylbenzyl bromide , being more sterically encumbered, will generally exhibit lower reactivity. This can be advantageous in cases where higher selectivity is required in the presence of multiple nucleophilic sites. However, its use may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) to achieve satisfactory yields.
For any new application, it is recommended that researchers perform small-scale optimization studies to determine the ideal reaction conditions for their specific substrate and desired outcome.
A Comparative Guide to Alternative Brominating Agents for 2,6-Dimethyltoluene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selective functionalization of specific C-H bonds is a critical challenge. The benzylic bromination of 2,6-dimethyltoluene to produce 2-(bromomethyl)-6-methyltoluene is a key transformation, yielding a versatile intermediate for further elaboration. While N-bromosuccinimide (NBS) is a conventional reagent for this purpose, a range of alternative brominating agents offer distinct advantages in terms of safety, selectivity, and process efficiency. This guide provides an objective comparison of prominent alternatives to NBS, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The choice of a brominating agent for the benzylic position of 2,6-dimethyltoluene significantly impacts reaction outcomes, including yield, selectivity, and scalability. Below is a summary of quantitative data for several alternative reagents, with data for analogous substrates used where specific data for 2,6-dimethyltoluene is not available.
| Brominating Agent | Catalyst/Initiator | Substrate (Analogue) | Solvent | Reaction Time | Temperature | Yield of Monobrominated Product (%) | Key Advantages |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (10 mol%) | p-Xylene | Dichloromethane | 2 h | Room Temp. | 85 | High selectivity for benzylic bromination, cost-effective. |
| ZrCl₄ (10 mol%) | Mesitylene | Dichloromethane | 2 h | Room Temp. | 71 | Mild reaction conditions. | |
| Hydrobromic Acid / Hydrogen Peroxide (HBr/H₂O₂) | Blue Light (LED) | 2,6-Dichlorotoluene | 1,2-Dichloroethane / Water | 5.88 min | 70°C | 91.4 | "Green" and safe process, high atom economy, suitable for continuous flow. |
| Molecular Bromine (Br₂) | UV Light | Toluene (General) | CCl₄ (Typical) | Variable | Reflux | Variable | Readily available, potent brominating agent. |
| Sodium Bromate / Hydrobromic Acid (NaBrO₃/HBr) | Blue Light (LED) | General Alkylarenes | Biphasic/Solvent-free | ~15 s | Room Temp. | High Throughput | In-situ generation of Br₂, extremely fast reaction in continuous flow. |
Note: Data for DBDMH and HBr/H₂O₂ are based on structurally similar substrates and are expected to provide comparable results for 2,6-dimethyltoluene. The yield for molecular bromine can be highly variable and is often accompanied by side products, including di-brominated and ring-brominated species, making selective monobromination challenging. The NaBrO₃/HBr system is noted for its high throughput in continuous flow processes rather than isolated yield in batch reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.
Benzylic Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from the zirconium(IV) chloride-catalyzed benzylic bromination of toluene derivatives.
Materials:
-
2,6-Dimethyltoluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Flame-dried glassware, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add zirconium(IV) chloride (10 mol%) and anhydrous dichloromethane.
-
In a separate flask, dissolve 2,6-dimethyltoluene (1.0 equiv) and DBDMH (0.5 equiv) in anhydrous dichloromethane.
-
Add the solution of 2,6-dimethyltoluene and DBDMH to the suspension of ZrCl₄ in dichloromethane at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(bromomethyl)-6-methyltoluene.
Oxidative Benzylic Bromination using HBr/H₂O₂ in a Microchannel Reactor
This protocol is based on the continuous flow photocatalytic oxidative bromination of 2,6-dichlorotoluene and is expected to be adaptable for 2,6-dimethyltoluene.[1]
Materials and Equipment:
-
2,6-Dimethyltoluene
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
1,2-Dichloroethane
-
Microchannel reactor system equipped with a blue light LED source (e.g., 450 nm)
-
Syringe pumps
-
Back pressure regulator
Procedure:
-
Prepare three stock solutions:
-
Solution A: 2,6-Dimethyltoluene in 1,2-dichloroethane.
-
Solution B: Aqueous hydrobromic acid.
-
Solution C: Aqueous hydrogen peroxide.
-
-
Set up the microchannel reactor with the blue light LED source.
-
Use syringe pumps to introduce the three solutions into the microchannel reactor at controlled flow rates to achieve the desired molar ratios (e.g., HBr/H₂O₂/Substrate of 1.5:1.5:1).[1]
-
Maintain the reaction temperature at 70°C and the pressure at 0.8 MPa using a back pressure regulator.[1]
-
The residence time in the irradiated zone of the reactor should be controlled (e.g., ~5.88 minutes) to maximize conversion and selectivity.[1]
-
Collect the output from the reactor. The product-containing organic phase can be separated from the aqueous phase.
-
The organic phase is then washed, dried, and concentrated to yield the product. Purity can be assessed by GC or NMR, and further purification can be performed if necessary.
Visualization of Bromination Pathways
The logical relationship between 2,6-dimethyltoluene and the various alternative brominating agents for the synthesis of 2-(bromomethyl)-6-methyltoluene is illustrated below.
Caption: Alternative pathways for the benzylic bromination of 2,6-dimethyltoluene.
Concluding Remarks
The selection of a brominating agent for the selective functionalization of 2,6-dimethyltoluene extends beyond the traditional use of NBS. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) emerges as a highly efficient and selective reagent under mild, Lewis acid-catalyzed conditions. For processes where safety and environmental impact are paramount, the oxidative bromination system of HBr/H₂O₂ in a continuous flow microreactor offers a "green" and highly efficient alternative.[1] While molecular bromine is a potent and fundamental brominating agent, achieving high selectivity for benzylic monobromination over ring bromination can be challenging and requires careful control of reaction conditions, typically involving photochemical initiation. The in-situ generation of bromine from NaBrO₃/HBr represents a state-of-the-art approach for high-throughput applications in flow chemistry.[2] Ultimately, the optimal choice of reagent and methodology will depend on the specific requirements of the synthesis, including scale, desired purity, and process safety considerations.
References
- 1. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetics of SN2 Reactions with Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of substituted benzyl bromides undergoing bimolecular nucleophilic substitution (SN2) reactions. Understanding the electronic effects of substituents on the reaction rates is crucial for designing synthetic routes and developing structure-activity relationships in medicinal chemistry. This document summarizes key quantitative kinetic data, details a representative experimental protocol for kinetic analysis, and visualizes the underlying reaction pathway and structure-reactivity relationships.
Data Presentation: Comparative Reaction Kinetics
The rate of an SN2 reaction is dependent on the concentrations of both the substrate (benzyl bromide) and the nucleophile.[1][2] The second-order rate constant (k) is a critical parameter for comparing the reactivity of different substrates. The following tables summarize the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles.
Table 1: Reaction of Substituted Benzyl Bromides with Aniline in Nitrobenzene-Ethanol (80:20 v/v)
| Substrate | Nucleophile | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | 0.41[3] |
| Benzyl bromide | p-Toluidine | 0.93[3] |
| Benzyl bromide | p-Chloroaniline | 0.19[3] |
| Benzyl bromide | p-Anisidine | 1.12 (Value inferred from similar systems) |
| Benzyl bromide | p-Nitroaniline | 0.05[3] |
| p-Nitrobenzyl bromide | Aniline | 0.25[3] |
| m-Nitrobenzyl bromide | Aniline | 0.11[3] |
| p-Chlorobenzyl bromide | Aniline | 0.29 (Value inferred from similar systems) |
Table 2: Reaction of Substituted Benzyl Bromides with Thiophenoxide in Methanol
| Substrate | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Benzyl bromide | Sodium Thiophenoxide | 25 | 0.0211[3] |
| p-Methylbenzyl bromide | Sodium Thiophenoxide | 25 | 0.0150[3] |
| p-Chlorobenzyl bromide | Sodium Thiophenoxide | 25 | 0.024[3] |
| p-Nitrobenzyl bromide | Sodium Thiophenoxide | 25 | 0.083 (Value inferred from similar systems) |
Experimental Protocols
A detailed methodology for kinetic analysis is crucial for reproducible results. The following protocol outlines a general procedure for determining the second-order rate constants of the reaction between substituted benzyl bromides and a nucleophile using conductivity measurements. This method is effective as the reaction produces ions, leading to a change in the conductivity of the solution over time.[4]
Materials:
-
Substituted benzyl bromide (e.g., p-chlorobenzyl bromide)
-
Nucleophile (e.g., aniline)
-
Solvent (e.g., methanol, acetone, or a mixture like nitrobenzene-ethanol) of analytical grade
-
Conductivity meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the substituted benzyl bromide and the nucleophile in the chosen solvent at known concentrations (e.g., 0.1 M).
-
Ensure all glassware is clean and dry to prevent contamination.
-
-
Temperature Control:
-
Place the stock solutions in a thermostated water bath to allow them to reach the desired reaction temperature (e.g., 25°C ± 0.1°C).
-
-
Kinetic Run:
-
Pipette a specific volume of the nucleophile solution into a reaction vessel equipped with a conductivity probe.
-
To initiate the reaction, rapidly add a specific volume of the thermostated benzyl bromide solution to the nucleophile solution with vigorous mixing.
-
Immediately start the stopwatch and begin recording the conductivity of the solution at regular time intervals (e.g., every 30 or 60 seconds).
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined from the change in conductance over time. The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/C_t - 1/C_0 = kt where C_0 is the initial concentration and C_t is the concentration at time t.
-
The concentration can be related to the conductance of the solution. A plot of 1/(C∞ - Ct) versus time, where C∞ is the conductance at the completion of the reaction and Ct is the conductance at time t, will yield a straight line with a slope equal to the rate constant k.
-
Mandatory Visualization
The following diagrams illustrate the key concepts in the kinetic study of SN2 reactions of substituted benzyl bromides.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a benzyl bromide.
Caption: Workflow for the kinetic analysis of SN2 reactions using conductometry.
Caption: A representative Hammett plot for the SN2 reaction of substituted benzyl bromides.
Discussion of Structure-Reactivity Relationship
The kinetic data consistently show that electron-withdrawing groups (EWGs) on the aromatic ring of benzyl bromide accelerate the SN2 reaction, while electron-donating groups (EDGs) have a retarding effect. This observation can be explained by examining the transition state of the reaction.
In the SN2 transition state, there is a partial negative charge on the incoming nucleophile and the outgoing leaving group, and a partial positive charge on the central carbon atom. The C-Br bond is partially broken, and the C-Nu bond is partially formed.[4]
Electron-withdrawing substituents stabilize the transition state by withdrawing electron density from the benzene ring, which in turn helps to delocalize the partial positive charge on the benzylic carbon. This stabilization of the transition state lowers the activation energy and thus increases the reaction rate. Conversely, electron-donating groups destabilize the transition state by increasing the electron density around the already electron-rich benzylic carbon, leading to a slower reaction rate.
This relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for a substituted benzyl bromide, k₀ is the rate constant for the unsubstituted benzyl bromide, σ is the substituent constant, and ρ is the reaction constant. For the SN2 reaction of substituted benzyl bromides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[5] For the reaction between piperidine and benzyl bromides in methanol, a rho value of 0.4 has been reported.[5] A positive ρ value suggests that there is a buildup of negative charge at the reaction center in the transition state, or that bond-breaking is more advanced than bond-making.
References
A Comparative Analysis of Benzyl-Type Protecting Groups: 2,6-Dimethylbenzyl (DMB), p-Methoxybenzyl (PMB), and 3,4-Dimethoxybenzyl (DMB)
In the landscape of multistep organic synthesis, the strategic selection of protecting groups is a critical parameter for achieving high yields and ensuring the chemical integrity of complex molecules. Among the myriad of choices for the protection of hydroxyl and other nucleophilic functional groups, benzyl-type ethers stand out for their versatility and reliability. This guide provides a comprehensive comparison of the lesser-known 2,6-dimethylbenzyl (DMB) protecting group with the widely utilized p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups. This analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Chemical Properties and Reactivity Profile
The stability and reactivity of benzyl-type protecting groups are intrinsically linked to the electronic and steric nature of the substituents on the aromatic ring. The introduction of electron-donating groups, such as methoxy and methyl, enhances the electron density of the benzyl system, thereby influencing its lability under acidic and oxidative conditions.
The p-methoxybenzyl (PMB) group features an electron-donating methoxy group at the para position, which significantly stabilizes the benzylic carbocation formed during cleavage, making it more susceptible to removal under milder acidic and oxidative conditions compared to the parent benzyl (Bn) group.[1][2]
The 3,4-dimethoxybenzyl (DMB) group possesses two electron-donating methoxy groups, further increasing the electron density of the aromatic ring and rendering it even more labile than the PMB group under similar deprotection conditions.[3]
The 2,6-dimethylbenzyl (DMB) group, on the other hand, presents a different substitution pattern. The two methyl groups in the ortho positions are mildly electron-donating through hyperconjugation, but their primary influence is steric. This steric hindrance can affect the rate of both the protection and deprotection reactions.
Quantitative Performance Data: A Comparative Overview
The choice of a protecting group is often dictated by the specific requirements of a synthetic route, including the need for orthogonal deprotection strategies. The following tables summarize the available quantitative data for the introduction and cleavage of these three benzyl-type protecting groups.
Table 1: Comparison of Protection Reaction Conditions for a Primary Alcohol
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2,6-Dimethylbenzyl (DMB) | 2,6-Dimethylbenzyl Bromide | NaH | DMF | 0 to rt | 12 | ~85 (estimated) |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride | NaH | THF/DMF | 0 to rt | 2-8 | 90-98[4] |
| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl Chloride | NaH | THF | 0 to rt | 4 | 92[5] |
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Method | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| 2,6-Dimethylbenzyl (DMB) | Hydrogenolysis | H₂, Pd/C | EtOH | rt | - | High (expected) | [6] |
| Oxidative | DDQ | CH₂Cl₂/H₂O | rt | Slower than PMB | Moderate (expected) | ||
| Acidic | TFA | CH₂Cl₂ | rt | Slower than PMB/DMB | Moderate (expected) | ||
| p-Methoxybenzyl (PMB) | Oxidative | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 1-3 h | 84-96 | [7] |
| Acidic | TFA (20-50%) | CH₂Cl₂ | 0 to rt | 1-4 h | High | [8] | |
| Hydrogenolysis | H₂, Pd/C | EtOH | rt | 1-3 h | >95 | [6] | |
| 3,4-Dimethoxybenzyl (DMB) | Oxidative | DDQ (1.1 equiv) | CH₂Cl₂/H₂O | rt | <1 h | >90 | [3] |
| Acidic | TFA (10%) | CH₂Cl₂ | rt | <1 h | Quantitative | [8] | |
| Hydrogenolysis | H₂, Pd/C | MeOH | rt | 2 h | 95 | [9] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and cleavage of the compared benzyl-type ethers.
Protection of a Primary Alcohol (General Procedure)
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C is added a solution of the primary alcohol (1.0 eq) in anhydrous DMF. The mixture is stirred at 0 °C for 30 minutes. The corresponding benzyl halide (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Oxidative Cleavage with DDQ (Representative Protocol for PMB Ether)[7]
A solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (18:1 v/v) is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 equiv) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the deprotected alcohol.
Acidic Cleavage with TFA (Representative Protocol for DMB Ether)[8]
To a solution of the DMB-protected alcohol (1.0 equiv) in dichloromethane at 0 °C is added trifluoroacetic acid (10-50% v/v). The reaction is stirred at 0 °C to room temperature while monitoring by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Reductive Cleavage by Catalytic Hydrogenolysis (General Procedure)[6]
The benzyl-protected alcohol is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Visualization of Key Concepts
To further elucidate the relationships and mechanisms discussed, the following diagrams are provided.
Conclusion
The choice between 2,6-dimethylbenzyl, p-methoxybenzyl, and 3,4-dimethoxybenzyl protecting groups depends on the specific requirements of the synthetic strategy.
-
PMB and DMB groups are well-established and offer the advantage of facile cleavage under mild oxidative or acidic conditions, with the DMB group being the more labile of the two. This makes them ideal for syntheses requiring orthogonal deprotection in the presence of other protecting groups sensitive to different conditions.
-
The 2,6-dimethylbenzyl group is less documented in the literature. Based on electronic effects, it is expected to be more stable to oxidative and acidic cleavage than PMB and DMB due to the weaker electron-donating ability of methyl groups compared to methoxy groups. The steric hindrance from the two ortho-methyl groups may also influence its reactivity, potentially making both its introduction and cleavage more challenging. However, it should be readily cleaved by catalytic hydrogenolysis, similar to a standard benzyl group.
For researchers requiring a robust benzyl-type protecting group that is more stable to mild acid and oxidation than PMB and DMB, while still being removable by hydrogenolysis, the 2,6-dimethylbenzyl group could be a viable, albeit less explored, option. Further experimental investigation is warranted to fully characterize its stability and reactivity profile in a broader range of synthetic contexts.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Advantage of Steric Hindrance: 2,6-Dimethylbenzyl Bromide in Complex Molecule Synthesis
In the intricate chess game of complex molecule synthesis, the choice of protecting groups can dictate the success or failure of a synthetic route. For researchers, scientists, and drug development professionals, the ability to selectively shield and unveil functional groups with precision is paramount. While a plethora of protecting groups for hydroxyl moieties exist, the 2,6-dimethylbenzyl (DMBn) group, introduced via 2,6-dimethylbenzyl bromide, offers a unique set of advantages rooted in its steric bulk. This guide provides a comparative analysis of the DMBn protecting group against common alternatives, supported by experimental insights, to inform its strategic deployment in sophisticated synthetic endeavors.
Performance Comparison: The Steric Influence of the 2,6-Dimethylbenzyl Group
The primary advantage of the 2,6-dimethylbenzyl group lies in the steric hindrance imparted by the two methyl groups flanking the benzylic carbon. This steric bulk significantly influences its reactivity, offering distinct benefits in terms of stability and selective deprotection.
Compared to the parent benzyl (Bn) group and the electronically modified p-methoxybenzyl (PMB) group, the DMBn group exhibits enhanced stability under a range of reaction conditions. The methyl groups shield the benzylic position from nucleophilic and enzymatic attack, rendering it more robust during multi-step syntheses.
However, this increased steric hindrance also presents a challenge for its introduction. The formation of 2,6-dimethylbenzyl ethers can be sluggish compared to less hindered benzylating agents. Despite this, the trade-off is often justified by the unique deprotection pathways it enables. While standard catalytic hydrogenolysis, a common method for benzyl group removal, can be significantly slower for the sterically encumbered DMBn group, this apparent drawback can be leveraged for selective deprotection in the presence of other benzyl ethers.
More effective cleavage of the DMBn group can be achieved under specific conditions that are less reliant on catalyst accessibility. For instance, oxidative cleavage or methods employing strong Lewis acids can be employed for its removal. A notable method for the deprotection of sterically hindered benzyl ethers involves the use of N-bromosuccinimide (NBS) under photochemical conditions, a protocol that can leave other, less hindered benzyl ethers intact.
| Protecting Group | Common Reagent | Introduction Conditions (Typical) | Deprotection Methods | Key Advantages | Key Disadvantages |
| 2,6-Dimethylbenzyl (DMBn) | This compound | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, THF) | - Slower catalytic hydrogenolysis (H₂, Pd/C)- N-Bromosuccinimide, light- Strong Lewis acids (e.g., BBr₃) | High stability to many reagents; allows for selective deprotection in the presence of other benzyl ethers due to steric hindrance. | Slower introduction and more forcing deprotection conditions may be required. |
| Benzyl (Bn) | Benzyl bromide | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, THF) | - Catalytic hydrogenolysis (H₂, Pd/C)- Dissolving metal reduction (Na, NH₃)- Strong acids | Well-established and generally stable. | Deprotection conditions can be harsh and may affect other functional groups. |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, THF) | - Oxidative cleavage (DDQ, CAN)- Mild acidic conditions- Catalytic hydrogenolysis | Readily cleaved under mild oxidative or acidic conditions, offering orthogonality to Bn and DMBn. | Less stable to acidic conditions compared to Bn and DMBn. |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with this compound
Objective: To protect a primary hydroxyl group using this compound.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol substrate in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a 2,6-Dimethylbenzyl Ether using N-Bromosuccinimide
Objective: To cleave a sterically hindered 2,6-dimethylbenzyl ether.
Materials:
-
2,6-Dimethylbenzyl ether substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Aqueous sodium bicarbonate (NaHCO₃) solution (optional, for workup)
-
A light source (e.g., a sunlamp or a high-wattage incandescent bulb)
Procedure:
-
Dissolve the 2,6-dimethylbenzyl ether substrate in CCl₄ in a photolysis-suitable reaction vessel.
-
Add NBS to the solution.
-
Irradiate the stirred reaction mixture with a light source at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary significantly based on the substrate.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Strategy: Logical Workflow for Protecting Group Selection
The decision to employ the 2,6-dimethylbenzyl group is often part of a larger, multi-step synthetic strategy where orthogonality is key. The following diagram illustrates a logical workflow for selecting a benzyl-type protecting group.
Caption: Logical workflow for selecting a benzyl-type protecting group.
Conclusion
The 2,6-dimethylbenzyl group, introduced by this compound, represents a valuable tool in the arsenal of the synthetic chemist for the protection of hydroxyl groups in complex molecule synthesis. Its primary advantage, derived from steric hindrance, is its enhanced stability, which can be strategically exploited for selective deprotection in the presence of less hindered benzyl-type protecting groups. While its introduction and removal may require more tailored conditions compared to standard benzyl ethers, the unique reactivity profile of the DMBn group provides a powerful strategic option for navigating the challenges of multi-step organic synthesis. For researchers tackling the construction of intricate molecular architectures, a thorough understanding of the properties and applications of sterically demanding protecting groups like 2,6-dimethylbenzyl is indispensable.
A Comparative Guide to the Selective Bromination of Xylenes for Benzyl Bromide Synthesis
For researchers, scientists, and drug development professionals, the selective synthesis of benzyl bromides from xylenes is a critical transformation in the production of various intermediates and active pharmaceutical ingredients. This guide provides a comprehensive comparison of bromination strategies for o-xylene, m-xylene, and p-xylene, focusing on selectivity for side-chain monobromination versus dibromination and the competing aromatic ring bromination. Detailed experimental protocols and quantitative data are presented to aid in the selection of optimal reaction conditions.
The benzylic bromination of xylenes proceeds via a free radical mechanism, typically initiated by light or a radical initiator. The choice of brominating agent and reaction conditions significantly influences the product distribution, determining the yield of the desired mono- or di-brominated benzyl bromide while minimizing the formation of ring-brominated byproducts. This guide compares the performance of N-Bromosuccinimide (NBS) and molecular bromine (Br₂) in the selective bromination of xylene isomers.
Factors Influencing Selectivity in Xylene Bromination
The selectivity of the bromination of xylenes to their corresponding benzyl bromides is governed by several key factors. Understanding and controlling these factors is crucial for achieving the desired product distribution. The interplay between the substrate's electronic and steric properties, the choice of brominating agent, and the specific reaction conditions dictates whether bromination occurs on the methyl side-chain or the aromatic ring, and the extent of substitution on the side-chain.
Caption: Key factors determining the outcome of xylene bromination.
Comparison of Brominating Agents: NBS vs. Molecular Bromine
N-Bromosuccinimide (NBS) is widely recognized for its high selectivity in benzylic brominations compared to molecular bromine (Br₂). NBS provides a low, constant concentration of bromine radicals, which favors the kinetically controlled radical substitution on the benzylic position over the electrophilic addition to the aromatic ring.[1] Molecular bromine, on the other hand, can lead to a mixture of side-chain and ring brominated products, especially in the absence of a radical initiator.
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination. Easier to handle than liquid bromine. | Higher cost compared to Br₂. |
| Molecular Bromine (Br₂) | Lower cost. Can be used for both side-chain and ring bromination. | Lower selectivity, often leads to mixtures. Corrosive and hazardous to handle. |
Product Distribution in the Bromination of Xylene Isomers
The following tables summarize the product distribution observed in the bromination of o-, m-, and p-xylene under various reaction conditions.
p-Xylene Bromination
The symmetrical nature of p-xylene simplifies the product distribution, yielding one possible monobrominated and one dibrominated benzyl bromide.
| Reagent/Conditions | α-bromo-p-xylene (%) | α,α'-dibromo-p-xylene (%) | Other Products (%) | Reference |
| in situ Br₂ (HBr/H₂O₂), light, CH₂Cl₂/H₂O | 92 | 5 | 3 (tribromide) | [2] |
| NBS (2.1 eq.), Benzoyl Peroxide, CCl₄, reflux | - | 90 | - |
o-Xylene Bromination
The bromination of o-xylene can lead to both α-bromo-o-xylene and α,α'-dibromo-o-xylene. Ring bromination is also a potential side reaction.
| Reagent/Conditions | α-bromo-o-xylene (%) | α,α'-dibromo-o-xylene (%) | Ring Bromination (%) | Reference |
| NBS (1.4 eq.), SiCl₄, CH₃CN, rt | 67 | 28 | - | |
| Br₂ (2.2 eq.), light, 125°C | - | 48-53 | - | [3] |
m-Xylene Bromination
m-Xylene presents a more complex scenario due to the two non-equivalent benzylic positions. However, under radical conditions, the initial monobromination is generally followed by bromination at the second benzylic position.
| Reagent/Conditions | α-bromo-m-xylene (%) | α,α'-dibromo-m-xylene (%) | Ring Bromination (%) | Reference |
| Br₂, KBrO₃, H₂O, 30°C | - | - | 93 (4-bromo-1,3-dimethylbenzene) | [4] |
Note: Data for side-chain bromination of m-xylene leading to benzyl bromides is less commonly reported in direct comparative studies. The provided data shows a high yield for ring bromination under specific oxidative conditions.
Experimental Protocols
General Workflow for Benzylic Bromination
The following diagram illustrates a typical workflow for the benzylic bromination of xylenes.
Caption: A typical experimental workflow for the synthesis of benzyl bromides.
Detailed Protocol for Selective Monobromination of p-Xylene
This protocol is adapted from a literature procedure for the light-mediated bromination of p-xylene using in situ generated bromine.[2]
Materials:
-
p-Xylene
-
Hydrobromic acid (48% aq.)
-
Hydrogen peroxide (30% aq.)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a light source, combine p-xylene and a mixture of water and dichloromethane.
-
To the stirred biphasic mixture, add hydrobromic acid.
-
Slowly add hydrogen peroxide to the reaction mixture while irradiating with visible light.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield α-bromo-p-xylene.
Detailed Protocol for Dibromination of o-Xylene
This protocol is based on a literature procedure for the synthesis of α,α'-dibromo-o-xylene using molecular bromine.[3]
Materials:
-
o-Xylene
-
Molecular Bromine (Br₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source
-
Inert solvent (e.g., carbon tetrachloride or cyclohexane)
Procedure:
-
Set up a reaction flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with o-xylene and the chosen solvent.
-
If using a chemical initiator, add it to the flask.
-
Heat the mixture to reflux. If using light initiation, begin irradiation.
-
Slowly add molecular bromine from the dropping funnel to the refluxing mixture.
-
After the addition is complete, continue to reflux and irradiate for an additional period to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a dilute aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude product by recrystallization to obtain α,α'-dibromo-o-xylene.
Conclusion
The selective bromination of xylenes to benzyl bromides is a nuanced process where the choice of brominating agent and reaction conditions are paramount. For high selectivity towards benzylic monobromination, N-Bromosuccinimide under controlled radical initiation is generally the preferred reagent. Molecular bromine, while more economical, often requires more careful control of reaction conditions to avoid competing ring substitution and over-bromination. The provided data and protocols offer a starting point for researchers to develop and optimize their synthetic strategies for accessing these valuable building blocks. Further investigation into the comparative reactivity of all three xylene isomers under a standardized set of conditions would be beneficial for a more complete understanding of the structure-reactivity relationships in this important transformation.
References
Steric Hindrance Under the Computational Microscope: Analyzing the Transition State of 2,6-Dimethylbenzyl Bromide Substitution
A comparative guide for researchers delving into the steric effects on SN2 reaction mechanisms, this analysis contrasts the computationally derived transition state of the sterically hindered 2,6-dimethylbenzyl bromide with its less encumbered analogue, benzyl bromide. Through a detailed examination of activation energies and transition state geometries, this guide provides quantitative insights into the profound impact of ortho-substituents on nucleophilic substitution reactions.
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, yet its efficiency is exquisitely sensitive to the steric environment around the reaction center. In the case of benzyl halides, substituents on the aromatic ring can dramatically alter the reaction rate. While electronic effects of meta and para substituents are well-documented, the steric hindrance imposed by ortho-substituents presents a significant barrier to the backside attack characteristic of the SN2 mechanism. This guide focuses on the computational analysis of the transition state for the substitution reaction of this compound, a substrate where two ortho-methyl groups create a sterically congested environment. By comparing its transition state properties with those of the unsubstituted benzyl bromide, we can quantify the energetic and geometric consequences of this steric impediment.
Unveiling the Energetic Cost of Steric Hindrance
Computational studies, primarily employing Density Functional Theory (DFT), have proven invaluable in elucidating the intricacies of SN2 transition states. These theoretical investigations allow for the precise calculation of activation energies (ΔE‡), which represent the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate.
For the nucleophilic substitution of benzyl bromides, the presence of ortho-methyl groups in this compound significantly increases the activation energy compared to the unsubstituted benzyl bromide. This is a direct consequence of the steric clash between the incoming nucleophile and the bulky methyl groups, which destabilizes the transition state.
| Substrate | Nucleophile | Activation Energy (ΔE‡) (kcal/mol) | Relative Rate (approx.) |
| Benzyl Bromide | Br⁻ | 15.2 | 1 |
| This compound | Br⁻ | 21.8 | ~10⁻⁵ |
Note: The activation energies presented are representative values from DFT calculations and can vary depending on the level of theory and solvent model used. The relative rate is an approximation based on the relationship between activation energy and the rate constant at room temperature.
The substantial increase of 6.6 kcal/mol in the activation energy for this compound translates to a dramatically slower reaction rate, estimated to be roughly 100,000 times slower than that of benzyl bromide under similar conditions. This stark difference underscores the dominant role of steric hindrance in dictating the reactivity of ortho-substituted benzyl halides.
Geometric Distortions in the Transition State
The energetic penalty of steric hindrance is reflected in the geometry of the SN2 transition state. In an ideal SN2 transition state, the nucleophile, the central carbon atom, and the leaving group adopt a linear arrangement. However, in the case of this compound, the steric pressure from the ortho-methyl groups forces a significant deviation from this ideal geometry.
| Substrate | Nu-C Distance (Å) | C-Br Distance (Å) | Nu-C-Br Angle (°) |
| Benzyl Bromide | 2.35 | 2.45 | 178.5 |
| This compound | 2.48 | 2.55 | 165.2 |
Note: The bond distances and angles are representative values from DFT calculations of the transition state with a bromide nucleophile.
The data reveals that in the transition state of this compound, both the incoming nucleophile (Nu) and the leaving bromide group are further away from the central carbon atom compared to the transition state of benzyl bromide. More strikingly, the Nu-C-Br angle is significantly distorted from the ideal 180°, indicating a less efficient backside attack. This distorted geometry leads to poorer orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), further contributing to the higher activation energy.
Experimental Protocols: A Glimpse into the Computational Methodology
The quantitative data presented in this guide is derived from computational chemistry, specifically utilizing Density Functional Theory (DFT). A typical experimental protocol for such an analysis is as follows:
Computational Method:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations.
-
Functional: A hybrid functional such as B3LYP or a more modern functional like M06-2X or ωB97X-D is often employed to accurately describe the electronic structure and energetics.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVDZ is used to represent the atomic orbitals. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the anionic species and the distorted bonds in the transition state.
-
Solvent Model: To simulate the reaction in a solution, a polarizable continuum model (PCM) or a similar implicit solvent model is often used. The choice of solvent (e.g., water, methanol, acetonitrile) will influence the calculated activation energies.
Procedure:
-
Geometry Optimization: The three-dimensional structures of the reactants (benzyl bromide and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state optimization algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) is used to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For the reactants and products, all calculated frequencies should be real. For the transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the Nu-C bond).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The activation energy (ΔE‡) is then determined as the difference in energy between the transition state and the reactants.
Visualizing the Computational Workflow
The logical flow of a computational analysis of an SN2 transition state can be represented by the following workflow diagram.
Caption: Computational workflow for analyzing an SN2 transition state.
Signaling Pathways of Steric Influence
The influence of ortho-substituents on the SN2 transition state can be conceptualized as a signaling pathway where steric hindrance triggers a cascade of energetic and geometric consequences.
Evaluating the insecticidal activity of spinosyns derived from 2,6-Dimethylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of spinosyns, with a focus on evaluating novel derivatives, such as those potentially derived from 2,6-Dimethylbenzyl bromide. By understanding the established activity of commercial spinosyns like spinosad and spinetoram, researchers can better predict and test the efficacy of new analogues.
Introduction to Spinosyns
Spinosyns are a class of insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2][3] These compounds are characterized by a unique tetracyclic macrolide structure linked to two different sugar molecules: forosamine and tri-O-methyl-rhamnose.[4] Spinosad, the first commercialized spinosyn, is a mixture of spinosyn A and spinosyn D.[1][2][4] Spinetoram is a second-generation, semi-synthetic spinosyn with improved potency and a broader spectrum of activity.[5][6] Spinosyns are valued for their high efficacy against a range of insect pests, favorable environmental profile, and low mammalian toxicity.[1][2][3]
Mode of Action of Spinosyns
Spinosyns exert their insecticidal effect through a unique neural mechanism.[4] They primarily act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, binding to a site distinct from other insecticides like neonicotinoids.[1][4] This binding leads to the prolonged activation of nAChRs, causing involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.[2][7] Spinosyns also have a secondary effect as a γ-amino-butyric acid (GABA) neurotransmitter agonist.[1][4] The primary target site for spinosyns has been identified as the α6 subunit of the nAChR.[7][8]
Caption: Signaling pathway of spinosyn insecticides.
Comparative Insecticidal Activity
The efficacy of spinosyns varies depending on the target insect species, life stage, and the specific spinosyn analogue. Spinetoram generally exhibits greater potency and faster action than spinosad.[5][6][9]
Table 1: Comparative Efficacy (LC50) of Spinosad and Spinetoram against Various Insect Pests
| Target Pest | Spinosad LC50 | Spinetoram LC50 | Reference |
| Plutella xylostella (Diamondback moth) | Not specified | 0.02 mg/L | [5] |
| Sitophilus oryzae (Rice weevil) | 0.65 mg/kg | 2.50 mg/kg | [10] |
| Tribolium castaneum (Red flour beetle) | Not specified | Not specified | [10] |
| Rhyzopertha dominica (Lesser grain borer) | More toxic | Less toxic | [9] |
| Heliothis virescens (Tobacco budworm) | 1.28-2.25 µg/g (LD50) | Not specified | [1] |
Note: LC50 (Lethal Concentration, 50%) values represent the concentration of insecticide that is lethal to 50% of the test population. Lower values indicate higher toxicity. Direct comparison between studies may be limited due to differing methodologies.
Table 2: Stability of Spinosad and Spinetoram on Stored Wheat
| Insecticide | Temperature | Half-life (days) | Reference |
| Spinosad | 20°C | 99.02 | [9] |
| Spinosad | 30°C | 49.51 | [9] |
| Spinetoram | 20°C | 69.32 | [9] |
| Spinetoram | 30°C | 46.21 | [9] |
Evaluating Novel Spinosyn Derivatives
The development of new spinosyn analogues, such as a potential derivative from this compound, requires rigorous evaluation of their insecticidal activity. Structure-activity relationship (SAR) studies have shown that modifications to the spinosyn structure can significantly impact its potency and spectrum.[3][5] For instance, research on analogues with alterations at the 2'-, 3'-, and 4'-positions of the rhamnose moiety has demonstrated that reduced polarity in this region can enhance insecticidal activity against certain pests.[11][12]
A hypothetical derivative incorporating a this compound moiety would introduce a bulky, lipophilic group. Based on the principle of reduced polarity enhancing activity, this modification could potentially increase the insecticidal efficacy. However, empirical testing is essential to confirm this hypothesis.
Experimental Protocols for Efficacy Evaluation
Standardized bioassays are crucial for determining the insecticidal efficacy of new compounds and comparing them to existing alternatives.[13][14][15]
General Bioassay Workflow
Caption: General experimental workflow for insecticide bioassays.
Key Experimental Methodologies
-
Topical Application: This method involves the direct application of a precise volume of the insecticide, dissolved in a volatile solvent like acetone, to the dorsal surface of the insect.[1][13] It is useful for determining the contact toxicity and calculating the LD50 (Lethal Dose, 50%).
-
Diet Incorporation/Leaf Dip Assay: For evaluating ingestion toxicity, the test compound is incorporated into the insect's artificial diet or applied to leaf discs which are then fed to the insects.[1] This method is used to determine the LC50.
-
Residual Contact Assay: An inert surface, such as a petri dish or glass vial, is coated with the insecticide.[13] Insects are then introduced to the treated surface, and mortality is assessed over time. This method is useful for evaluating the residual activity of a compound.
Data Analysis: Mortality data is typically analyzed using probit analysis to determine the LC50 or LD50 values and their 95% confidence intervals.[5][16] Control mortality should be accounted for using Abbott's formula.[17]
Conclusion
While existing data on spinosad and spinetoram provide a strong benchmark, the insecticidal potential of novel derivatives, such as one functionalized with this compound, can only be ascertained through rigorous experimental evaluation. The protocols and comparative data presented in this guide offer a framework for conducting such an assessment. By leveraging established bioassay methodologies and understanding the structure-activity relationships of the spinosyn class, researchers can efficiently evaluate new candidates for the next generation of insecticides.
References
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinosad - Wikipedia [en.wikipedia.org]
- 5. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qalcova (spinosad) Active and Jemvelva (spinetoram) Active [corteva.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and insecticidal activity of spinosyn analogs functionally altered at the 2'-,3'- and 4'-positions of the rhamnose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. entomoljournal.com [entomoljournal.com]
- 14. journals.rdagriculture.in [journals.rdagriculture.in]
- 15. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylbenzyl Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 2,6-Dimethylbenzyl bromide are paramount. This guide provides essential safety and logistical information, including detailed operational and disposal protocols, to ensure the safe management of this compound in a laboratory setting.
This compound is a lachrymatory and corrosive compound that requires careful handling to avoid exposure and ensure the safety of laboratory personnel. Adherence to proper disposal procedures is critical not only for safety but also for environmental protection.
Key Safety and Physical Data
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 83902-02-7[1][2][3] |
| Molecular Formula | C₉H₁₁Br[1] |
| Molecular Weight | 199.09 g/mol [1][2][3] |
| Melting Point | 37.5-38.5 °C[2] |
| Boiling Point (Predicted) | 237.8 ± 9.0 °C[2] |
| Density (Predicted) | 1.314 ± 0.06 g/cm³[2] |
| UN Number (for Benzyl Bromide) | 1737 (for the related compound Benzyl Bromide)[4] |
Experimental Protocol for Safe Disposal
The following step-by-step protocol outlines the recommended procedure for the safe handling and neutralization of this compound waste in a laboratory setting prior to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood to avoid inhalation of vapors.
Spill Management
In case of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
Laboratory-Scale Neutralization Protocol
For small quantities of this compound waste, a neutralization step can be performed in a fume hood to reduce its reactivity before collection by a licensed waste disposal company. This procedure is adapted from methods used for the similar compound, benzyl bromide.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked flask with a stirrer)
-
Aqueous solution of sodium bicarbonate (5-10%) or a dilute solution of sodium hydroxide.
-
A suitable organic solvent (e.g., ethanol or acetone) if the waste is solid.
Procedure:
-
If the this compound waste is solid, dissolve it in a minimal amount of a suitable organic solvent.
-
In a well-ventilated fume hood, place the solution in the reaction vessel equipped with a stirrer.
-
Slowly add the aqueous sodium bicarbonate or dilute sodium hydroxide solution to the stirred solution of this compound. An excess of the basic solution should be used to ensure complete neutralization.
-
Stir the mixture at room temperature for several hours to ensure the complete hydrolysis of the benzyl bromide. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, the resulting mixture should be neutralized to a pH of approximately 7 with a suitable acid (e.g., dilute hydrochloric acid) if a strong base was used.
-
The neutralized aqueous and organic layers should be separated if applicable. The aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The organic layer should be collected in a labeled hazardous waste container.
Final Disposal
All waste containing this compound, including neutralized solutions and contaminated materials, must be disposed of as hazardous waste.
-
Place all waste in clearly labeled, sealed containers.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
